SHLP2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C142H214N36O35S |
|---|---|
Peso molecular |
3017.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C142H214N36O35S/c1-73(2)60-94(122(194)163-99(66-86-68-153-89-45-29-28-44-87(86)89)128(200)175-115(81(14)184)137(209)166-100(67-108(146)186)126(198)170-104(72-181)140(212)213)164-131(203)106-50-35-58-178(106)139(211)112(77(9)10)173-116(188)78(11)155-118(190)91(47-32-55-151-141(147)148)156-121(193)93(51-52-107(145)185)159-134(206)111(76(7)8)172-129(201)103(71-180)169-132(204)105-49-34-57-177(105)138(210)101(65-85-42-26-19-27-43-85)167-125(197)97(63-83-38-22-17-23-39-83)161-120(192)92(48-33-56-152-142(149)150)158-135(207)113(79(12)182)176-130(202)102(70-179)168-123(195)95(61-74(3)4)165-136(208)114(80(13)183)174-127(199)98(64-84-40-24-18-25-41-84)162-124(196)96(62-82-36-20-16-21-37-82)160-119(191)90(46-30-31-54-143)157-133(205)110(75(5)6)171-109(187)69-154-117(189)88(144)53-59-214-15/h16-29,36-45,68,73-81,88,90-106,110-115,153,179-184H,30-35,46-67,69-72,143-144H2,1-15H3,(H2,145,185)(H2,146,186)(H,154,189)(H,155,190)(H,156,193)(H,157,205)(H,158,207)(H,159,206)(H,160,191)(H,161,192)(H,162,196)(H,163,194)(H,164,203)(H,165,208)(H,166,209)(H,167,197)(H,168,195)(H,169,204)(H,170,198)(H,171,187)(H,172,201)(H,173,188)(H,174,199)(H,175,200)(H,176,202)(H,212,213)(H4,147,148,151)(H4,149,150,152)/t78-,79+,80+,81+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,110-,111-,112-,113-,114-,115-/m0/s1 |
Clave InChI |
YUVVZIHRQWDEPJ-OCEARBFSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Function of SHLP2: A Mitochondrially-Encoded Regulator of Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Small Humanin-like Peptide 2 (SHLP2) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] Emerging as a critical retrograde signaling molecule, this compound plays a pivotal role in a multitude of cellular processes, including the regulation of apoptosis, mitochondrial metabolism, and energy homeostasis.[2][3] Its potent cytoprotective and metabolic regulatory functions have positioned it as a molecule of significant interest in the context of age-related diseases such as Parkinson's, Alzheimer's, and age-related macular degeneration, as well as in cancer biology.[2][4][5] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its biological activities.
Core Functions of this compound
This compound is a 26-amino acid peptide that acts as a key signaling molecule, influencing fundamental cellular processes.[6] Its primary functions can be categorized as follows:
-
Regulation of Apoptosis: this compound exhibits potent anti-apoptotic activity, inhibiting programmed cell death in various cell types.[1][2] This protective effect is crucial for maintaining tissue homeostasis and is particularly relevant in neurodegenerative diseases characterized by neuronal loss.
-
Mitochondrial Metabolism and Biogenesis: this compound enhances mitochondrial function by increasing respiration and promoting mitochondrial biogenesis.[2] It also plays a role in reducing oxidative stress by decreasing the production of reactive oxygen species (ROS) and mitigating mitochondrial DNA oxidation.[2][7]
-
Energy Homeostasis: The peptide is involved in the regulation of systemic energy balance.[2] It can activate hypothalamic neurons, suggesting a role in central metabolic control.[2][8] Furthermore, this compound has been shown to improve insulin (B600854) sensitivity, highlighting its potential as a therapeutic target for metabolic disorders.[3][5]
-
Neuroprotection: this compound has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[7][9] A naturally occurring variant of this compound (K4R) has been identified as a protective factor against this neurodegenerative condition.[7]
-
Cancer Biology: Circulating levels of this compound have been inversely correlated with the risk of prostate cancer, suggesting its potential as a biomarker and a possible role in tumor suppression.[4]
Signaling Pathways
This compound exerts its biological effects through the activation of specific intracellular signaling cascades. The primary pathways implicated in this compound-mediated cellular responses are the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][5] The activation of these pathways is initiated by the binding of this compound to a yet-to-be-identified cell surface receptor.
This compound-Induced Signaling Cascade
The binding of this compound to its receptor triggers a downstream signaling cascade that ultimately leads to the phosphorylation and activation of ERK and STAT3. These transcription factors then translocate to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and metabolism.
References
- 1. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
SHLP2 Gene: A Comprehensive Technical Guide on Localization and Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 2 (SHLP2) is a recently identified mitochondrial-derived peptide (MDP) that has garnered significant interest within the scientific community. Encoded within the 16S ribosomal RNA region of the mitochondrial genome, this compound acts as a retrograde signaling molecule, influencing a variety of cellular processes.[1][2] This technical guide provides a detailed overview of the current understanding of this compound gene localization, its expression patterns in various tissues and disease states, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in basic science and drug development.
Gene and Peptide Characteristics
This compound is one of six identified small humanin-like peptides, each ranging from 20 to 38 amino acids in length.[2][3] These peptides are translated from small open reading frames (sORFs) within the mitochondrial 16S rRNA gene (MT-RNR2).[3][4] While some SHLPs are exclusively mitochondrial in origin, this compound has been amplified from both mitochondrial and nuclear cDNA, suggesting potential nuclear copies of the gene.[5]
Table 1: this compound Gene and Peptide Information
| Characteristic | Description |
| Official Name | Small humanin-like peptide 2 |
| Aliases | This compound |
| Encoding Gene | Mitochondrial 16S ribosomal RNA (MT-RNR2) |
| Cellular Localization | Mitochondria (specifically mitochondrial complex 1)[6][7][8] |
| Amino Acid Sequence | MGVKFFTLSTREFPSVQRAVPLWTNS[3] |
| Amino Acid Length | 26[3] |
Tissue and Cellular Localization
This compound exhibits a distinct tissue expression pattern, indicating a role in specific physiological processes. Studies in mice have detected this compound in several key metabolic and vital organs.
Table 2: this compound Expression in Mouse Tissues
| Tissue | Expression Status |
| Liver | Detected[2] |
| Kidney | Detected[2] |
| Muscle | Detected[2] |
| Heart | Detected (SHLP1)[2] |
| Spleen | Detected (SHLP1, SHLP3)[2] |
| Brain | Detected (SHLP3)[2] |
| Prostate | Detected (SHLP4)[2] |
Within the cell, this compound has been shown to localize to the mitochondria.[7][9] Specifically, it has been found to be associated with mitochondrial complex 1, where it physically interacts with subunits NDUFB1, NDUFB7, and NDUFB9.[7] This localization underscores its role in modulating mitochondrial function.
Expression Patterns in Health and Disease
The expression of this compound is not static and has been observed to change in various physiological and pathological conditions, most notably in the context of cancer and aging.
Prostate Cancer
Circulating levels of this compound have emerged as a potential biomarker for prostate cancer risk, with significant racial disparities observed.[1][10] Studies have shown that mean this compound serum levels are significantly higher in white controls compared to Black controls.[1][10] Furthermore, white men with prostate cancer have significantly lower this compound levels compared to their healthy counterparts.[1][11] In contrast, no significant difference in this compound levels was observed between Black controls and Black men with prostate cancer.[1][10] A serum level of this compound greater than 350 pg/ml has been suggested to be strongly predictive of a negative prostate biopsy in both Black and white men.[1]
Aging and Metabolic Disorders
Similar to other mitochondrial-derived peptides like humanin, circulating levels of this compound have been found to decrease with age in mice.[3][5] This age-related decline may contribute to the mitochondrial dysfunction often associated with aging.[3] In the context of metabolic diseases, lower serum levels of this compound have been observed in diabetic and obese patients, suggesting a potential protective role in metabolic homeostasis.[12]
Neurodegenerative Diseases
This compound has shown neuroprotective effects in preclinical models. It has been demonstrated to protect against amyloid-beta-induced toxicity in mouse primary cortical neurons and cultured retinal pigment epithelium cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease and age-related macular degeneration.[3][13] A naturally occurring genetic variant of this compound (K4R) has been associated with a reduced risk of Parkinson's disease.[14][15]
Signaling Pathways and Molecular Function
This compound exerts its biological effects through the activation of specific signaling pathways and by directly modulating mitochondrial function.
ERK and STAT3 Signaling
This compound is a potent activator of the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][5] Activation of these pathways is crucial for cell survival and proliferation.[2][3] Interestingly, while this compound activates both ERK and STAT3, the related peptide SHLP3 appears to only engage the ERK pathway, suggesting distinct mechanisms of action among the SHLP family.[3]
Caption: this compound signaling through an unknown receptor to activate ERK and STAT3 pathways.
CXCR7 Receptor Interaction
Recent studies have identified the chemokine receptor CXCR7 as a specific receptor for this compound.[11][12][16] The binding of this compound to CXCR7 activates downstream signaling, including the recruitment of β-Arrestin and subsequent activation of the ERK1/2 pathway.[12][16] This interaction is implicated in the regulation of energy homeostasis.[12]
Caption: this compound binds to CXCR7, leading to β-Arrestin recruitment and ERK1/2 activation.
Mitochondrial Function
As a mitochondrial-derived peptide that localizes to complex I, this compound plays a direct role in regulating mitochondrial metabolism.[6][7] It has been shown to improve mitochondrial respiration, increase ATP levels, and reduce the production of reactive oxygen species (ROS).[1][3] These functions contribute to its cytoprotective and anti-apoptotic effects.[2][6]
Experimental Protocols
The study of this compound has employed a variety of molecular and cellular biology techniques. Below are summarized methodologies for key experiments cited in the literature.
Quantification of this compound Levels
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To measure the concentration of this compound in serum or plasma samples.
-
Methodology:
-
Serum samples are collected from subjects prior to any intervention (e.g., biopsy).[10]
-
A specific primary antibody against this compound is coated onto the wells of a microplate.
-
Samples and standards are added to the wells, allowing this compound to bind to the immobilized antibody.
-
A secondary, enzyme-linked antibody that also recognizes this compound is added.
-
A substrate for the enzyme is added, resulting in a color change proportional to the amount of this compound present.
-
The absorbance is read using a microplate reader, and the concentration of this compound is determined by comparison to a standard curve.
-
Determination of Gene Origin
Reverse Transcription Polymerase Chain Reaction (RT-PCR):
-
Objective: To determine whether the this compound gene is transcribed from mitochondrial or nuclear DNA.
-
Methodology:
-
Highly purified mRNA is isolated from cells of interest (e.g., human prostate cancer cells).[5]
-
cDNA is synthesized from the mRNA using reverse transcriptase.
-
Specifically designed primers that can distinguish between mitochondrial and potential nuclear isoforms of this compound are used to amplify the cDNA via PCR.[5]
-
The PCR products are then sequenced to confirm their origin.[5]
-
Investigation of Protein Stability
Pulse-Chase Experiment:
-
Objective: To assess the stability of the this compound protein.
-
Methodology:
-
Cells (e.g., HEK293) are transfected to express a tagged version of this compound (e.g., EGFP-tagged).[8]
-
After a period of expression, the protein synthesis inhibitor cycloheximide (B1669411) is added to the cell culture.[8][14]
-
Cell lysates are collected at various time points after the addition of cycloheximide.
-
The amount of this compound protein remaining at each time point is quantified by Western blotting, allowing for the determination of its half-life.[8]
-
Caption: Workflow for key experimental protocols used in this compound research.
Conclusion and Future Directions
This compound is a multifaceted mitochondrial-derived peptide with significant implications for cellular health, aging, and disease. Its distinct expression patterns and involvement in critical signaling pathways make it a compelling target for further investigation and potential therapeutic development. Future research should focus on elucidating the full spectrum of its receptor interactions, further defining its role in various pathologies, and exploring the therapeutic potential of this compound analogues. A deeper understanding of this compound biology will undoubtedly open new avenues for the treatment of a range of human diseases.
References
- 1. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A naturally occurring variant of this compound is a protective factor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iscabiochemicals.com [iscabiochemicals.com]
An In-depth Technical Guide to Small Humanin-Like Peptide 2 (SHLP2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Small Humanin-Like Peptide 2 (SHLP2), a mitochondrially-derived peptide with significant therapeutic potential. This document covers its core characteristics, biological functions, and the experimental methodologies used for its characterization, presented in a format tailored for scientific and drug development applications.
Core Peptide Characteristics
This compound is one of six small humanin-like peptides encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] These peptides are notable for their roles as retrograde signaling molecules, communicating from the mitochondria to the rest of the cell.[1][2]
| Property | Detail | Reference |
| Amino Acid Sequence | H-Met-Gly-Val-Lys-Phe-Phe-Thr-Leu-Ser-Thr-Arg-Phe-Phe-Pro-Ser-Val-Gln-Arg-Ala-Val-Pro-Leu-Trp-Thr-Asn-Ser-OH | [3][4] |
| Alternative Names | Small humanin-like peptide 2 | [3] |
| Origin | Encoded by a small open reading frame in the mitochondrially encoded 16S rRNA (MT-RNR2) gene. | [5][6] |
| Length | 26 amino acids | [4][6] |
| Molecular Formula | C₁₄₂H₂₁₄N₃₆O₃₅S | [4] |
| Molecular Weight | ~3015.58 - 3017.49 Da | [3][4] |
Biological Functions and Signaling Pathways
This compound has demonstrated a range of biological activities, primarily centered on cytoprotection, metabolic regulation, and mitochondrial function.[5]
2.1. Cytoprotection and Apoptosis Regulation
This compound enhances cell survival and inhibits apoptosis.[1][7] This protective effect is partly mediated through its interaction with mitochondrial complex I and its ability to reduce reactive oxygen species (ROS) production.[7] In studies involving amyloid-beta (Aβ) toxicity, a key factor in Alzheimer's disease, this compound treatment protected mouse primary cortical neurons from Aβ-induced cytotoxicity and lactate (B86563) dehydrogenase leakage.[5]
2.2. Mitochondrial Function Modulation
This compound is a significant modulator of mitochondrial metabolism. It has been shown to increase the mitochondrial oxygen consumption rate and cellular ATP levels.[1][5] Furthermore, this compound can improve mitochondrial biogenesis and reduce the oxidation of mitochondrial DNA.[7]
2.3. Metabolic Regulation and Insulin (B600854) Sensitivity
Similar to humanin, this compound plays a role in regulating insulin sensitivity.[5] It enhances the uptake of glucose by peripheral tissues and reduces glucose production in the liver.[5] Recent studies have also shown that this compound can regulate energy homeostasis by activating hypothalamic neurons.[7]
2.4. Signaling Pathway Activation
The biological effects of this compound are mediated through the activation of specific signaling pathways. It is known to activate the ERK and STAT3 signaling pathways, although the precise receptor is not fully elucidated.[2][8] Activation of these pathways is crucial for its cell survival-promoting activities.[5] Additionally, this compound has been identified to bind to and activate the chemokine receptor CXCR7, which is involved in its regulation of energy homeostasis.[3][9]
Signaling Pathway of this compound in Cytoprotection
Caption: this compound activates ERK and STAT3 pathways to promote cell survival.
Quantitative Data Summary
The following tables summarize key quantitative findings from various experimental studies on this compound.
Table 1: Effects of this compound on Cell Viability and Metabolism
| Parameter | Experimental System | Treatment | Result | Reference |
| Cell Viability | Cultured retinal pigment epithelium cells | Exposure to Aβ42 followed by this compound treatment | 21.95% increase in cell viability | [5] |
| Oxidative Phosphorylation Complex I Subunit Levels | ARPE-19 cell culture model | This compound treatment | 350% increase | [5] |
| Oxidative Phosphorylation Complex II Subunit Levels | ARPE-19 cell culture model | This compound treatment | 54% increase | [5] |
| Oxidative Phosphorylation Complex III Subunit Levels | ARPE-19 cell culture model | This compound treatment | 32% increase | [5] |
| Oxidative Phosphorylation Complex IV Subunit Levels | ARPE-19 cell culture model | This compound treatment | 221% increase | [5] |
| Oxidative Phosphorylation Complex V Subunit Levels | ARPE-19 cell culture model | This compound treatment | 38% increase | [5] |
| β-Arrestin Recruitment to CXCR7 (EC50) | In vitro assay | This compound | 0.9696 µM | [3] |
Table 2: Circulating this compound Levels in Prostate Cancer Studies
| Cohort | Condition | This compound Concentration (pg/mL) | p-value | Reference |
| White Men | Controls | 393 | < 0.001 | [2] |
| White Men | Prostate Cancer Cases | 196 | < 0.001 | [2] |
| Black Men | Controls | 290 | 0.093 | [2] |
| Black Men | Prostate Cancer Cases | 261 | 0.093 | [2] |
Table 3: Age-Related Decline in Circulating this compound in Mice
| Age Group | Sex | Number of Animals (n) | Finding | Reference |
| Young (3 months) vs. Old (18 months) | Male and Female | 10 in each group | This compound levels were significantly lower in older mice. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in this compound studies.
4.1. Identification of Endogenous this compound Fragments in Human Plasma
This protocol outlines a method for detecting this compound and its fragments in clinical samples, which is particularly relevant for biomarker discovery.
Workflow for this compound Fragment Identification
Caption: UPLC-HRMS workflow for identifying this compound fragments in plasma.
-
Sample Preparation: Plasma samples from patients were thawed and diluted to a final concentration of 20% acetonitrile.[6]
-
Ultrafiltration: The diluted samples were filtered using Amicon Ultra-4 10kDa ultrafiltration devices for 30 minutes at 4°C and 17,000g to separate the peptide fraction.[6]
-
Final Dilution: The filtered samples were further diluted tenfold with LC-MS grade water.[6]
-
Analysis: The prepared samples were immediately analyzed by ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) to determine the degradation products of the this compound peptide.[6]
-
Data Processing: The collected data was analyzed using BiopharmaLynxTM software to identify the amino acid sequences of the this compound fragments.[6]
4.2. In Vivo Assessment of this compound Metabolic Effects in Mice
This protocol details the administration of this compound to a mouse model of diet-induced obesity to study its metabolic effects.
-
Animal Model: Male mice with diet-induced obesity.[5]
-
Treatment Regimen: this compound was administered at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection, twice a day for 3 days.[5]
-
Sample Collection: Plasma samples were collected for metabolite analysis.[5]
-
Metabolomic Analysis: The study found that this compound treatment significantly altered 77 plasma metabolites, with 16 increasing and 61 decreasing, impacting pathways such as glutathione (B108866) and sphingolipid metabolism.[5]
4.3. This compound Proximity Labeling for Protein Interaction Studies
This protocol was used to identify proteins that interact with this compound within the cell.
-
Constructs: HEK293 cells were transfected with this compound-APEX or an APEX control. APEX is an engineered peroxidase that allows for biotinylation of nearby proteins.
-
Staining and Visualization: Transfected cells were fixed and stained with anti-myc (to detect the APEX-tagged this compound) and anti-mitofilin (a mitochondrial marker) antibodies to confirm mitochondrial localization.
-
Pulldown and Analysis: A pulldown of biotinylated proteins was performed, followed by analysis which identified interacting proteins primarily within the mitochondrial complex I.
Logical Flow of this compound Protein Interaction Discovery
Caption: Workflow for identifying this compound-interacting proteins via APEX labeling.
Future Directions and Therapeutic Implications
The multifaceted roles of this compound in cellular protection, mitochondrial health, and metabolic regulation position it as a promising candidate for therapeutic development. Its chaperone-like activity in preventing amyloid misfolding suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in type 2 diabetes where islet amyloid polypeptide aggregation is a factor.[5][10]
Further research is warranted to fully elucidate its receptor interactions and downstream signaling cascades. The development of stable this compound analogs and effective delivery systems will be critical for translating its therapeutic potential into clinical applications. The observed age-related decline in circulating this compound levels also suggests its potential as a biomarker for age-related diseases and as a target for interventions aimed at promoting healthy aging.[5][8]
References
- 1. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 2. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. This compound peptide [novoprolabs.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Levels and Analysis of SHLP2 in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Small Humanin-like Peptide 2 (SHLP2) in human tissues. It focuses on its endogenous levels, key signaling pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating the roles of mitochondrial-derived peptides in health and disease.
Introduction to this compound
Small Humanin-like Peptide 2 (this compound) is a 26-amino-acid microprotein encoded by a small open reading frame within the mitochondrial 16S ribosomal RNA gene (MT-RNR2).[1][2] As a member of the mitochondrial-derived peptides (MDPs), this compound acts as a retrograde signaling molecule, communicating mitochondrial status to the rest of the cell and influencing various physiological processes.[1][3] Emerging evidence indicates that this compound plays significant roles in metabolism, cell survival, and the pathophysiology of age-related diseases.[2][4][5] It has been shown to enhance insulin (B600854) sensitivity, reduce apoptosis and reactive oxygen species (ROS) production, and improve mitochondrial metabolism.[3][4][5]
Endogenous Levels of this compound
Quantitative data on the absolute endogenous levels of this compound in specific human solid tissues are not extensively documented in current literature. However, its expression has been detected in various tissues in mice, including the liver, kidney, and muscle.[1] Most quantitative human data pertains to circulating levels in serum and plasma, which are valuable for biomarker discovery and understanding systemic regulation.
Circulating this compound Levels in Human Plasma/Serum
Circulating this compound levels have been measured primarily by enzyme-linked immunosorbent assay (ELISA) and are influenced by factors such as age, race, and disease state.[3][4]
| Condition/Population | Tissue/Fluid | Mean this compound Concentration (pg/mL) | Key Findings | Reference |
| Prostate Cancer (PCa) Risk | Serum | [3][6][7] | ||
| White Controls | Serum | 393 | Levels are significantly higher in controls vs. PCa cases. | [3] |
| White PCa Cases | Serum | 196 | Lower this compound is linked with increased PCa risk in this group. | [3] |
| Black Controls | Serum | 289 - 290 | Levels are lower in Black controls compared to White controls. | [3] |
| Black PCa Cases | Serum | 261 | No significant difference in levels between Black controls and cases. | [3] |
| General Population (mixed race) | Serum | Controls: 341; Cases: 230 | Levels > 350 pg/mL are predictive of a negative prostate biopsy. | [3] |
| Metabolic Conditions | Plasma | [8] | ||
| Healthy Individuals | Plasma | (Relative levels higher) | Serum levels are significantly decreased in obese and diabetic patients. | [8] |
| Obese Individuals | Plasma | (Relative levels lower) | [8] | |
| Diabetic Individuals | Plasma | (Relative levels lower) | [8] | |
| Aging | Plasma | [4][9] | ||
| Young vs. Old Mice | Plasma | Levels decrease with age | A significant age-related decline is observed in both male and female mice. | [4][9] |
This compound Signaling Pathways
This compound exerts its biological effects through the activation of specific intracellular signaling cascades. Two primary pathways have been identified, linking this compound to cell survival, metabolism, and energy homeostasis.
ERK and STAT3 Activation
This compound has been shown to induce the phosphorylation and activation of both the Extracellular signal-Regulated Kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][10] This activation is time-dependent and is thought to mediate the cytoprotective effects of this compound.[4][10] While the specific cell surface receptor that initiates this cascade is still described as unknown in some contexts, it is a critical area of ongoing research.[3]
CXCR7 Receptor-Mediated Signaling
More recent studies have identified the chemokine receptor CXCR7 as a specific cell surface receptor for this compound.[5][11][12] The binding of this compound to CXCR7 can lead to the recruitment of β-Arrestin and subsequent activation of downstream signaling, including the ERK pathway.[8][12] This interaction is particularly important for regulating energy homeostasis through the activation of hypothalamic neurons.[11]
Experimental Protocols
Accurate quantification and detection of this compound are crucial for research and clinical applications. The following sections provide detailed methodologies for the analysis of this compound in tissue samples.
Workflow for this compound Quantification from Tissue
The general workflow for analyzing this compound from tissue involves sample preparation, followed by a specific detection method such as ELISA or mass spectrometry.
References
- 1. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to SHLP2 and its Role in Mitochondrial Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Discovery and Nature of SHLP2
Small Humanin-like Peptide 2 (this compound) is a recently identified member of a class of peptides known as mitochondrial-derived peptides (MDPs).[1][2][3] These peptides are encoded by small open reading frames within the mitochondrial genome, a region previously thought to be non-coding.[4] Specifically, this compound is encoded within the 16S ribosomal RNA region of mitochondrial DNA (mtDNA).[4] The discovery of this compound and other MDPs has unveiled a new layer of mitochondrial signaling, suggesting that mitochondria are not only the powerhouses of the cell but also active participants in intracellular communication through the secretion of these bioactive peptides.[5]
This compound is a 26-amino acid peptide with the sequence MGVKFFTLSTRFFPSVQRAVPLWTNS.[6] It has been detected in various tissues, including the liver, kidney, and muscle.[4] Functionally, this compound has been shown to be a potent regulator of cellular processes, with significant implications for age-related diseases.[7][8] Circulating levels of this compound have been observed to decrease with age, suggesting a role in the aging process.[7] This guide will provide a comprehensive overview of the role of this compound in key mitochondrial signaling pathways, including apoptosis, metabolism, and oxidative stress, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound and the Regulation of Apoptosis
This compound has demonstrated significant anti-apoptotic effects, protecting cells from various death-inducing stimuli.[4][7] This protective role is crucial in the context of age-related neurodegenerative diseases where excessive cell death is a key pathological feature.[7]
Quantitative Data on this compound's Anti-Apoptotic Effects
The cytoprotective effects of this compound have been quantified in several studies, as summarized in the table below.
| Cell Type | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| NIT-1 β cells | Staurosporine (B1682477) (10 µM) | 100 nM | Fully blocked STS-induced apoptosis | [9] |
| AMD Cybrids | N/A (disease model) | Not specified | 81.8% decrease in Caspase-3 gene expression | [1][10] |
| AMD Cybrids | N/A (disease model) | Not specified | 72.48% decrease in Caspase-7 gene expression | [1][10] |
| AMD Cybrids | Amyloid-β | Not specified | 21.79% increase in cell viability | [1] |
| Mouse primary cortical neurons | Amyloid-β (1-42) | 1 nM, 100 nM, 10 µM | Protection against Aβ-induced cytotoxicity | [7] |
Signaling Pathway of this compound in Apoptosis Regulation
This compound is believed to exert its anti-apoptotic effects through both intracellular and extracellular signaling pathways. Intracellularly, it may interact with pro-apoptotic proteins. Extracellularly, it has been shown to activate pro-survival signaling cascades.[7]
The Role of this compound in Mitochondrial Metabolism
This compound plays a crucial role in enhancing mitochondrial metabolism, leading to increased energy production and improved cellular function.[4][7]
Quantitative Data on this compound's Effects on Metabolism
The impact of this compound on mitochondrial metabolic parameters is detailed in the following table.
| Cell Type | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| 22Rv1 cells | 100 nM | Oxygen Consumption Rate (OCR) | Significant increase | [7][9] |
| 22Rv1 cells | 100 nM | Cellular ATP levels | Significant increase | [7][9] |
| AMD Cybrids | Not specified | OXPHOS Complex I protein | 350% increase | [6] |
| AMD Cybrids | Not specified | OXPHOS Complex II protein | 54% increase | [6] |
| AMD Cybrids | Not specified | OXPHOS Complex III protein | 32% increase | [6] |
| AMD Cybrids | Not specified | OXPHOS Complex IV protein | 221% increase | [6] |
| AMD Cybrids | Not specified | OXPHOS Complex V protein | 38% increase | [6] |
This compound's Interaction with the Electron Transport Chain
Recent studies have shown that this compound localizes to and interacts with mitochondrial complex I, a key component of the electron transport chain.[1][11] This interaction is thought to stabilize the complex and enhance its activity, leading to improved mitochondrial respiration.
This compound in the Oxidative Stress Response
This compound has been shown to protect cells from oxidative stress by reducing the production of reactive oxygen species (ROS).[5][7] This is particularly relevant in conditions like age-related macular degeneration (AMD) and neurodegenerative diseases where oxidative damage is a major contributor to pathology.
Quantitative Data on this compound's Antioxidant Effects
The antioxidant properties of this compound have been quantified as follows:
| Cell Type | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| NIT-1 and 22Rv1 cells | 100 nM | Serum-starvation-dependent ROS production | Significantly suppressed | [9] |
Experimental Workflow for Assessing this compound's Effect on ROS
The following diagram illustrates a typical workflow for investigating the impact of this compound on cellular ROS levels.
Detailed Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted for assessing the effect of this compound on mitochondrial respiration.
-
Cell Seeding: Seed cells (e.g., 22Rv1) in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) for the specified duration (e.g., 24 hours) in a standard CO2 incubator.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Adjust the pH to 7.4 and warm to 37°C.
-
Cell Plate Preparation: One hour before the assay, remove the cell culture medium and wash the cells with the prepared assay medium. Add fresh assay medium to each well and incubate at 37°C in a non-CO2 incubator for one hour.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the Seahorse XF sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol describes the detection of apoptosis in cells treated with this compound and an apoptotic inducer.
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-incubate cells with this compound (e.g., 100 nM for 5 hours).
-
Induction of Apoptosis: Add an apoptosis-inducing agent, such as staurosporine (e.g., 10 µM), and incubate for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE)
This protocol outlines the measurement of intracellular ROS levels in response to this compound treatment.
-
Cell Seeding and Treatment: Seed cells in a microplate and treat with this compound (e.g., 100 nM) overnight.
-
Induce Oxidative Stress: If required, induce oxidative stress (e.g., by serum starvation or treatment with an oxidizing agent).
-
DHE Staining: Prepare a working solution of DHE (e.g., 10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the DHE solution.
-
Incubation: Incubate the cells with DHE at 37°C for 30 minutes, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove excess DHE.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~518 nm, emission ~606 nm) or visualize and quantify using a fluorescence microscope or a high-content screening platform.[12][13]
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells with untreated controls to determine the effect on ROS production.
Conclusion and Future Directions
This compound has emerged as a critical regulator of mitochondrial function with significant therapeutic potential. Its ability to inhibit apoptosis, enhance metabolism, and combat oxidative stress positions it as a promising candidate for the development of novel therapies for a range of age-related and metabolic diseases. Future research should focus on elucidating the precise molecular mechanisms of this compound action, including the identification of its cell surface receptor and downstream signaling partners. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the safety and efficacy of this compound-based therapies in relevant disease models. The continued exploration of this compound and other MDPs will undoubtedly deepen our understanding of mitochondrial biology and open new avenues for therapeutic intervention.
References
- 1. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unit 19.4 Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System Using Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Apoptosis Protocols [bdbiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 13. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SHLP2 Expression and Function in Metabolic Tissues
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: Small Humanin-Like Peptide 2 (SHLP2) Expression and Activity in Liver, Kidney, and Muscle Tissues.
Executive Summary
Small Humanin-Like Peptide 2 (this compound) is a recently identified mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] As a retrograde signaling molecule, this compound is implicated in a variety of cellular processes, including the regulation of metabolism, cell survival, and apoptosis.[1][2] Emerging research highlights its role as a key modulator of energy homeostasis and insulin (B600854) sensitivity, making it a peptide of significant interest for metabolic diseases and age-related conditions.[3][4] This document provides a comprehensive technical overview of this compound expression in the liver, kidney, and muscle, details the experimental protocols for its detection and quantification, and illustrates its known signaling pathways.
This compound Expression Profile in Liver, Kidney, and Muscle
This compound exhibits a distinct expression pattern, with notable presence in metabolically active tissues.[1] Initial characterization in mouse models has confirmed its detection in the liver, kidney, and skeletal muscle.[1][3] While comprehensive quantitative data across various species and conditions is still an active area of research, the existing findings provide a foundational understanding of its tissue-specific distribution.
Table 1: Summary of this compound Expression Data
| Tissue | Species | Detection Method | Key Findings | Reference |
| Liver | Mouse | Immunoblotting | Detected | [3] |
| Mouse | Not Specified | This compound decreases the production of glucose by the liver. | [2] | |
| Mouse | Histology, qPCR | Systemic administration reduces high-fat diet-induced hepatic steatosis and lowers the expression of lipogenic genes. | [5] | |
| Kidney | Mouse | Immunoblotting | Detected | [3] |
| Muscle | Mouse | Immunoblotting | Detected | [3] |
| Human | Not Specified | Circulating levels of Humanin (a related MDP) decline in skeletal muscle of older rats, paralleling the age-related decline of this compound. | [3][6] |
Experimental Protocols for this compound Analysis
Accurate detection and quantification of this compound are critical for elucidating its biological functions. The following protocols provide standardized methods for analyzing this compound in tissue samples.
Immunoblotting (Western Blot) for Tissue Homogenates
This protocol is designed for the detection of this compound protein in liver, kidney, and muscle tissue lysates.
Workflow Diagram: Immunoblotting
Caption: Western Blot workflow for this compound protein detection.
Methodology:
-
Tissue Lysis: Homogenize 50-100 mg of flash-frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane and separate on a 4-20% Tris-Glycine gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of this compound in plasma or serum, which reflects circulating levels that may originate from tissues like the liver and muscle.[7]
Methodology:
-
Sample Collection: Collect blood and process to obtain serum or plasma. Store at -80°C.
-
Assay Procedure: Utilize a commercially available or custom-developed this compound ELISA kit.
-
Coating: Coat a 96-well plate with a capture antibody specific for this compound.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate.
-
Substrate: Add a TMB substrate to develop color.
-
Measurement: Stop the reaction and measure absorbance at 450 nm. Calculate this compound concentration based on the standard curve.
Quantitative Real-Time PCR (qPCR)
This protocol quantifies the relative expression of the this compound transcript (from the mitochondrial 16S rRNA gene, MT-RNR2) in tissue samples.[8]
Methodology:
-
RNA Extraction: Isolate total RNA from 30-50 mg of tissue using a suitable RNA extraction kit.
-
DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating mitochondrial DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the this compound-encoding region of MT-RNR2.
-
Thermal Cycling: Perform the reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the this compound transcript using the 2-ΔΔCT method, normalizing to a stable reference gene (e.g., ACTB for the nuclear genome or a stable mitochondrial gene).[8]
This compound Signaling Pathways and Molecular Interactions
This compound exerts its biological effects by modulating specific intracellular signaling cascades. Its actions are crucial for cell survival, metabolism, and maintaining homeostasis.
Cell Survival Signaling (ERK and STAT3)
This compound promotes cell survival by activating the Extracellular signal-Regulated Kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[2][7] Activation of these pathways is a key mechanism underlying its cytoprotective effects.
Diagram: this compound Cell Survival Pathway
Caption: this compound promotes cell survival via ERK and STAT3 pathways.
Energy Homeostasis and CXCR7 Receptor Signaling
Recent studies have identified the chemokine receptor CXCR7 as a specific binding partner for this compound.[5][9] This interaction is central to this compound's role in regulating whole-body energy homeostasis, including suppressing food intake and improving insulin sensitivity.
Diagram: this compound-CXCR7 Signaling in Energy Homeostasis
Caption: this compound regulates energy balance by activating the CXCR7 receptor.
Functional Implications in Target Tissues
-
Liver: this compound plays a crucial role in hepatic glucose metabolism. It enhances insulin sensitivity and suppresses hepatic glucose production, contributing to overall glycemic control.[3] Its ability to mitigate hepatic steatosis suggests a protective role against non-alcoholic fatty liver disease (NAFLD).[5]
-
Kidney: While this compound is expressed in the kidney, its specific physiological functions in this organ are not yet well-defined and represent an important area for future investigation.
-
Muscle: As a major site of glucose uptake, skeletal muscle is a key target for this compound's metabolic actions. This compound enhances the ability of insulin to promote glucose uptake by peripheral tissues, including muscle.[2] This action is vital for maintaining glucose homeostasis.
Conclusion and Future Directions
This compound is a critical mitochondrial-derived signaling peptide with significant expression and function in the liver, kidney, and muscle. Its roles in enhancing insulin sensitivity, regulating glucose and energy metabolism, and promoting cell survival position it as a promising therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and NAFLD, as well as age-related diseases.
Future research should focus on:
-
Generating quantitative expression data in human tissues under various physiological and pathological states.
-
Elucidating the precise downstream signaling events following CXCR7 activation in different tissues.
-
Investigating the specific functions of this compound within the kidney.
-
Evaluating the therapeutic potential of this compound analogs in preclinical models of metabolic and age-related diseases.
References
- 1. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of SHLP2 in Retrograde Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small Humanin-Like Peptide 2 (SHLP2) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the mitochondrial 16S rRNA gene.[1] Emerging as a critical signaling molecule, this compound participates in a sophisticated network of intracellular and extracellular communication, collectively termed retrograde signaling, to modulate cellular function, metabolism, and survival. This technical guide provides an in-depth exploration of the multifaceted role of this compound in these signaling pathways, its mechanism of action, and its therapeutic potential in a range of age-related and metabolic diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this novel peptide.
Introduction to this compound and Retrograde Signaling
Mitochondria, traditionally viewed as the powerhouses of the cell, are now recognized as dynamic signaling organelles that communicate their functional state to the rest of the cell, particularly the nucleus, through a process known as retrograde signaling.[2] This communication is vital for maintaining cellular homeostasis, and its dysregulation is implicated in numerous pathologies. Mitochondrial-derived peptides (MDPs), such as this compound, represent a novel class of retrograde signaling molecules.[3] Encoded by small open reading frames within the mitochondrial genome, these peptides can act both within the mitochondria and be secreted from the cell to function in an autocrine, paracrine, or endocrine manner.[2][3]
This compound is a 26-amino acid peptide that has demonstrated potent cytoprotective and metabolic regulatory effects.[4][5] Its expression and circulating levels have been shown to decline with age, suggesting a role in the aging process and the pathogenesis of age-related diseases such as neurodegenerative disorders, age-related macular degeneration (AMD), and cancer.[6][7] This guide will dissect the known mechanisms of this compound-mediated retrograde signaling, from its intramitochondrial interactions to its engagement of cell surface receptors and subsequent downstream signaling cascades.
Intracellular Signaling: this compound within the Mitochondria
A primary mode of this compound's action is through its direct interaction with components of the electron transport chain.
Interaction with Mitochondrial Complex I
This compound has been shown to physically interact with subunits of mitochondrial complex I (NADH:ubiquinone oxidoreductase), specifically NDUFB1, NDUFB7, and NDUFB9.[8][9] This interaction is crucial for maintaining the stability and function of Complex I, a key player in cellular respiration and ATP production.[8][9] By preserving Complex I function, this compound enhances mitochondrial metabolism, increases the oxygen consumption rate (OCR), and boosts cellular ATP levels.[10] This intramitochondrial signaling is a fundamental aspect of its protective effects against mitochondrial dysfunction.[6][11]
A naturally occurring variant of this compound, in which the lysine (B10760008) at position 4 is replaced by an arginine (K4R), has been identified as a protective factor against Parkinson's disease.[10][12] This variant exhibits increased stability and provides enhanced protection against mitochondrial toxins that target Complex I.[6][10]
Extracellular Signaling: this compound as a Hormone-Like Peptide
This compound is not confined to the mitochondria; it can be secreted into the bloodstream and act as a hormone-like peptide, relaying information about the mitochondrial state to distant cells and tissues.[13]
The this compound-CXCR7 Signaling Axis
The chemokine receptor CXCR7 has been identified as a cell surface receptor for this compound.[14][15][16] The binding of this compound to CXCR7 initiates a cascade of downstream signaling events, primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[12][17][18] This receptor-mediated signaling is responsible for many of this compound's systemic effects on metabolism and cell survival.[14][17]
The activation of hypothalamic neurons by this compound, mediated by CXCR7, plays a significant role in regulating energy homeostasis, including suppressing food intake and promoting thermogenesis.[14][15][16]
Downstream Effects of this compound Signaling
The retrograde signaling initiated by this compound, both from within the mitochondria and through extracellular pathways, culminates in a range of beneficial cellular responses.
Regulation of Apoptosis and Cell Survival
This compound exhibits potent anti-apoptotic properties. It can inhibit cell death induced by various stressors, including oxidative stress and amyloid-β toxicity.[6][19] Mechanistically, this compound has been shown to down-regulate the expression of key executioner caspases, such as Caspase-3 and Caspase-7.[20]
Enhancement of Mitochondrial Biogenesis
This compound signaling promotes the generation of new mitochondria, a process known as mitochondrial biogenesis. This is achieved, at least in part, through the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3][15] Increased PGC-1α expression leads to an increase in mitochondrial DNA (mtDNA) copy number and enhanced mitochondrial function.[3][15]
Quantitative Data on this compound Function
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: Effects of this compound on Cellular Processes
| Parameter | Cell Type | Treatment/Condition | Result | Reference(s) |
| Cell Viability | 22Rv1 (prostate cancer) | 100 nM this compound for 72h | Increased | [12] |
| AMD Cybrids | This compound | 21.79% increase | [20] | |
| Apoptosis | NIT-1 (pancreatic β-cells) | 100 nM this compound for 24h | Decreased | [12] |
| NIT-1 (pancreatic β-cells) | 100 nM this compound + Staurosporine | Apoptosis blocked | [10] | |
| AMD Cybrids | This compound | 81.8% decrease in Caspase-3 expression | [20] | |
| AMD Cybrids | This compound | 72.48% decrease in Caspase-7 expression | [20] | |
| Oxygen Consumption Rate (OCR) | 22Rv1 (prostate cancer) | 100 nM this compound for 24h | Increased | [10] |
| ATP Production | 22Rv1 (prostate cancer) | 100 nM this compound for 24h | Increased | [10] |
| mtDNA Copy Number | AMD Cybrids | This compound | 40.3% increase | [3] |
| PGC-1α Gene Expression | AMD Cybrids | This compound | 307.87% increase | [3] |
Table 2: Circulating this compound Levels
| Condition | Species | Finding | Reference(s) |
| Aging | Mice | Levels significantly lower in older mice | [12] |
| Obesity and Diabetes | Human | Levels significantly lower in obese and diabetic patients | [21] |
| Prostate Cancer | Human | Lower levels associated with increased risk in white men | [7] |
| Levels > 350 pg/ml ruled out prostate cancer with ≥ 95% accuracy | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Co-Immunoprecipitation of this compound and Mitochondrial Complex I Subunits
This protocol is adapted from methodologies used to study protein-protein interactions within mitochondria.
Objective: To demonstrate the physical interaction between this compound and subunits of mitochondrial complex I.
Materials:
-
Mitochondrial isolation kit (e.g., from Sigma-Aldrich, MITOISO1 or MITOISO2)
-
Mitochondrial Protein IP Buffer (e.g., from Sigma-Aldrich, MTP001A)
-
Protease inhibitor cocktail
-
Non-ionic detergents (e.g., n-dodecyl-β-D-maltoside, Triton X-100, Digitonin)
-
Primary antibodies: anti-SHLP2, anti-NDUFB1, anti-NDUFB7, anti-NDUFB9
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., from Sigma-Aldrich, MTP001B)
-
Elution buffer (e.g., Laemmli buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues using a commercial kit or standard differential centrifugation methods.
-
Mitochondrial Lysis: Resuspend the isolated mitochondria in Mitochondrial Protein IP Buffer containing a protease inhibitor cocktail and a non-ionic detergent to solubilize mitochondrial proteins while preserving protein complexes. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet insoluble debris. Collect the supernatant containing the solubilized mitochondrial proteins.
-
Immunoprecipitation: a. To the mitochondrial lysate, add the primary antibody against this compound. Incubate for 3 hours to overnight at 4°C with gentle rotation. b. Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with Wash Buffer containing the same non-ionic detergent to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against NDUFB1, NDUFB7, and NDUFB9 to detect the co-immunoprecipitated proteins.
Seahorse XF Cell Mito Stress Test
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.
Objective: To quantify the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone/antimycin A)
-
This compound peptide
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration (e.g., 24 hours).
-
Assay Preparation: a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator. b. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 37°C incubator for 1 hour. c. Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) at the desired final concentrations.
-
Seahorse XF Analysis: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell culture plate and start the assay. c. The instrument will measure the basal OCR, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration).
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
β-Arrestin Recruitment Assay
This protocol is used to confirm the interaction of this compound with its receptor, CXCR7.
Objective: To measure the recruitment of β-arrestin to CXCR7 upon this compound stimulation.
Materials:
-
PathHunter β-arrestin GPCR cells co-expressing a ProLink-tagged CXCR7 and an Enzyme Acceptor-tagged β-arrestin (DiscoverX)
-
Cell culture medium
-
This compound peptide
-
PathHunter Detection Reagents
Procedure:
-
Cell Culture: Culture the PathHunter cells according to the manufacturer's instructions.
-
Cell Plating: Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the PathHunter Detection Reagents to the wells and incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal as a function of this compound concentration to determine the EC50 value for β-arrestin recruitment.
Visualizing this compound Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathways, both intracellular and extracellular.
Caption: Workflow for Co-Immunoprecipitation of this compound.
Caption: Workflow for Seahorse XF Cell Mito Stress Test.
Conclusion and Future Directions
This compound is a pivotal player in mitochondrial retrograde signaling, with dual intracellular and extracellular roles that underscore its importance in maintaining cellular and organismal health. Its ability to enhance mitochondrial function, protect against apoptosis, and regulate systemic metabolism positions it as a highly promising therapeutic target for a spectrum of diseases, including neurodegenerative disorders, metabolic syndrome, and certain cancers.
While significant progress has been made in elucidating the functions of this compound, several key questions remain. The precise mechanism of this compound's export from the mitochondria and the cell is an area of active investigation. Furthermore, a more comprehensive understanding of the direct nuclear targets of this compound-mediated retrograde signaling is needed. Future research focused on these areas, along with preclinical and clinical studies of this compound and its more stable analogs, will be critical in translating the therapeutic potential of this fascinating mitochondrial-derived peptide into novel treatments for human diseases.
References
- 1. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 2. Mitochondrial-derived peptides in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 7. Characterization of the mitochondrial localization of the nuclear receptor SHP and regulation of its subcellular distribution by interaction with Bcl2 and HNF4α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.protocols.io [content.protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [en.bio-protocol.org]
- 13. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Mitochondrial-derived peptides: Antidiabetic functions and evolutionary perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. spandidos-publications.com [spandidos-publications.com]
SHLP2: A Mitochondrial-Derived Peptide Hormone at the Crossroads of Metabolism and Cellular Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Small Humanin-like Peptide 2 (SHLP2) is a recently identified mitochondrial-derived peptide (MDP) that has emerged as a critical signaling molecule in a variety of physiological processes. Encoded within the mitochondrial 16S rRNA gene, this compound acts as a peptide hormone, exerting pleiotropic effects on metabolism, cell survival, and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its signaling pathways, quantitative data from key studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in metabolic diseases, neurodegenerative disorders, and cancer.
Introduction
Mitochondria, traditionally viewed as the powerhouses of the cell, are now recognized as dynamic signaling organelles that communicate with the rest of the cell and the body through various molecules, including a novel class of peptides known as mitochondrial-derived peptides (MDPs)[1]. These peptides are encoded by small open reading frames (sORFs) within the mitochondrial genome. This compound is one of six such peptides identified from the mitochondrial 16S rRNA region[1][2]. It is a 26-amino-acid peptide with the sequence MGVKFFTLSTRFFPSVQRAVPLWTNS[3].
This compound has garnered significant interest due to its diverse biological functions. It is a key regulator of mitochondrial function, enhancing respiration and ATP production while reducing the generation of reactive oxygen species (ROS)[1][4]. As a circulating hormone, this compound influences systemic metabolism, improves insulin (B600854) sensitivity, and regulates energy homeostasis[1][5]. Its levels have been shown to decline with age, suggesting a role in the aging process and age-related diseases[1][6]. This guide will delve into the technical details of this compound's function and the methodologies used to study it.
Quantitative Data on this compound
The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its circulating levels and biological effects.
Table 1: Circulating this compound Levels in Different Conditions
| Species | Condition | Tissue/Fluid | Concentration | Reference |
| Human | Healthy (White) | Serum | 393 pg/ml | [7] |
| Human | Prostate Cancer (White) | Serum | 196 pg/ml | [7] |
| Human | Healthy (Black) | Serum | 290 pg/ml | [7] |
| Human | Prostate Cancer (Black) | Serum | 261 pg/ml | [7] |
| Mouse | Young (3 months) | Plasma | Higher than old mice | [1] |
| Mouse | Old (18 months) | Plasma | Lower than young mice | [1] |
| Human | Healthy | Plasma | Higher than obese/diabetic | [5] |
| Human | Obese | Plasma | Lower than healthy | [5] |
| Human | Diabetic | Plasma | Lower than healthy | [5] |
Table 2: Effects of this compound Administration on Metabolic Parameters
| Model System | This compound Treatment | Parameter Measured | Result | Reference |
| C57BL/6 Mice | 2.5 mg/kg i.p. (twice daily for 3 days) | Plasma Metabolites | 77 significantly altered metabolites | [6] |
| HFD-fed Male Mice | Daily i.p. injection for 3 weeks | Body Weight | Protection from HFD-induced obesity | [5] |
| HFD-fed Male Mice | Daily i.p. injection | Glucose Tolerance | Improved | [5] |
| HFD-fed Male Mice | Daily i.p. injection | Insulin Sensitivity | Improved | [5] |
| Conscious SD Rats | Intracerebral infusion (0.16 μg/kg/min) | Glucose Uptake | Increased | [1] |
| Conscious SD Rats | Intracerebral infusion (0.16 μg/kg/min) | Hepatic Glucose Production | Suppressed | [1] |
Signaling Pathways of this compound
This compound exerts its biological effects through the activation of specific intracellular signaling cascades. A key discovery has been the identification of the chemokine receptor CXCR7 as a receptor for this compound.[5][8] The binding of this compound to its receptor initiates downstream signaling, primarily involving the ERK and STAT3 pathways.
The this compound-CXCR7 Signaling Axis
Recent studies have shown that this compound binds to and activates CXCR7, particularly on pro-opiomelanocortin (POMC) neurons in the hypothalamus, to regulate energy homeostasis.[5][8] This interaction is crucial for mediating this compound's effects on suppressing food intake and promoting thermogenesis.
Caption: this compound binds to and activates the CXCR7 receptor on target cells.
Intracellular Signaling Cascades
Upon receptor binding, this compound activates intracellular signaling pathways, notably the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][7] These pathways are critical for cell survival, proliferation, and metabolic regulation.
Caption: this compound activates ERK and STAT3 signaling pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies used in this compound research.
Quantification of this compound
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of this compound in biological samples (e.g., serum, plasma).
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Block non-specific binding sites.
-
Add standards and samples to the wells.
-
Incubate to allow this compound to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the this compound concentration in the samples based on the standard curve.[7]
-
Caption: General workflow for this compound ELISA.
Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)
-
Objective: To identify and quantify this compound and its fragments in biological samples.
-
Protocol Outline:
-
Prepare plasma samples by thawing and diluting with acetonitrile.
-
Filter the samples using ultrafiltration devices (e.g., Amicon Ultra-4 10kDa) to remove larger proteins.
-
Dilute the filtered samples with LC-MS grade water.
-
Analyze the samples immediately using UPLC-HRMS.
-
Use specialized software (e.g., BiopharmaLynx™) to analyze the data and identify the amino acid sequences of this compound fragments.[3]
-
Assessment of this compound Biological Activity
Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of this compound on cell survival and programmed cell death.
-
Methods:
-
LDH Cytotoxicity Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[6]
-
MTT/XTT Assay: Assesses cell metabolic activity as a measure of cell viability.
-
TUNEL Assay or Annexin V Staining: Detects DNA fragmentation or phosphatidylserine (B164497) externalization, respectively, as markers of apoptosis.
-
Mitochondrial Function Assays
-
Objective: To evaluate the impact of this compound on mitochondrial metabolism.
-
Methods:
-
Extracellular Flux Analysis (e.g., Seahorse XF Analyzer): Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis.[1]
-
ATP Production Assay: Quantifies cellular ATP levels as an indicator of mitochondrial energy production.[1]
-
Reactive Oxygen Species (ROS) Measurement: Uses fluorescent probes (e.g., DHE) to detect the levels of intracellular ROS.[1]
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To detect the activation (phosphorylation) of key signaling proteins like ERK and STAT3.
-
Protocol Outline:
-
Treat cells with this compound for various time points.
-
Lyse the cells to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and STAT3.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the signal using a chemiluminescent substrate.[1]
-
Conclusion and Future Directions
This compound is a promising mitochondrial-derived peptide hormone with significant therapeutic potential. Its ability to modulate metabolism, enhance cell survival, and reduce oxidative stress positions it as a target for the development of novel treatments for a range of diseases, including type 2 diabetes, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and certain cancers.[4][6][9]
Future research should focus on several key areas:
-
Receptor Identification: While CXCR7 has been identified as one receptor, it is possible that this compound interacts with other receptors in different tissues to mediate its diverse effects.
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary for its development as a therapeutic agent.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human populations for various disease indications.
The continued exploration of this compound and other MDPs will undoubtedly deepen our understanding of mitochondrial signaling and open up new avenues for therapeutic intervention.
References
- 1. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring SHLP2 Levels in Plasma: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to SHLP2: A Mitochondrial-Derived Peptide with Therapeutic Potential
Small humanin-like peptide 2 (this compound) is a 26-amino acid peptide encoded by the mitochondrial 16S rRNA gene.[1] As a member of the mitochondrial-derived peptides (MDPs), this compound is emerging as a key regulator of cellular metabolism and survival. Research has indicated its role in modulating apoptosis, improving mitochondrial function, and influencing energy homeostasis.[1] this compound has been implicated in various age-related conditions, with studies suggesting its therapeutic potential in diseases such as age-related macular degeneration (AMD) and Parkinson's disease.[1][2] Furthermore, circulating levels of this compound have been investigated as a potential biomarker for conditions like prostate cancer. Given its therapeutic and diagnostic promise, accurate and reliable methods for quantifying this compound levels in plasma are crucial for advancing research and drug development.
This document provides detailed application notes and protocols for two primary methods for measuring this compound in plasma: an enzyme-linked immunosorbent assay (ELISA) and an ultra-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) based method.
Data Presentation: Quantifying this compound in Plasma
Quantitative data for this compound levels should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing results obtained from plasma sample analysis.
| Sample ID | Group | Age | Gender | This compound Concentration (pg/mL) | Method | Notes |
| P-001 | Control | 55 | M | 450 | ELISA | No hemolysis observed |
| P-002 | Disease A | 62 | F | 280 | ELISA | |
| P-003 | Control | 58 | F | 480 | UPLC-HRMS | Fragment analysis performed |
| P-004 | Disease A | 65 | M | 250 | UPLC-HRMS | Oxidized forms detected |
| P-005 | Treated | 60 | M | 390 | ELISA | Post-treatment sample |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma this compound
This protocol describes a sandwich ELISA for the quantification of this compound in plasma. This method offers high sensitivity and is suitable for high-throughput screening. As no commercial kits are readily available, this protocol is based on the use of custom-developed antibodies.
Materials and Reagents:
-
96-well microplate coated with a capture antibody specific for this compound
-
Recombinant this compound standard
-
Detection antibody specific for this compound, conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Plasma samples
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Experimental Workflow:
Caption: ELISA workflow for this compound measurement in plasma.
Protocol Steps:
-
Plasma Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) and store at -80°C to avoid freeze-thaw cycles.[3]
-
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, assay diluent, and this compound standards, according to the manufacturer's or laboratory's established protocols.
-
Create a standard curve by performing serial dilutions of the recombinant this compound standard in assay diluent.
-
-
Assay Procedure:
-
Add 100 µL of prepared standards and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of this compound in the plasma samples.
-
Protocol 2: UPLC-HRMS for Plasma this compound Fragment Analysis
This protocol details a method for the identification and relative quantification of this compound and its fragments in human plasma using ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS).[1] This method is highly specific and can provide information on post-translational modifications and degradation products.
Materials and Reagents:
-
Human plasma samples
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Amicon Ultra-4 10kDa ultrafiltration devices
-
UPLC-HRMS system
Experimental Workflow:
Caption: UPLC-HRMS workflow for this compound fragment analysis in plasma.
Protocol Steps:
-
Plasma Sample Preparation:
-
UPLC-HRMS Analysis:
-
Immediately analyze the prepared samples by UPLC-HRMS.
-
The specific UPLC gradient and MS parameters should be optimized for the detection of this compound and its fragments. A typical setup would involve a C18 column for peptide separation and a high-resolution mass spectrometer operating in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Analyze the collected data using specialized software (e.g., BiopharmaLynx™) to identify the amino acid sequences of this compound fragments.[1]
-
Determine the intensity levels of the identified fragments in each plasma sample for relative quantification.
-
Signaling Pathway of this compound
This compound exerts its biological effects through various signaling pathways. It has been shown to bind to mitochondrial complex I, thereby improving mitochondrial metabolism.[1] Additionally, this compound is known to activate the ERK and STAT3 signaling pathways, although the specific cell surface receptor is yet to be fully characterized.
Caption: Simplified this compound signaling pathways.
References
Synthetic SHLP2 Peptide: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 2 (SHLP2) is a recently identified mitochondrial-derived peptide (MDP) encoded within the 16S rRNA region of the mitochondrial genome.[1][2][3] Emerging as a significant retrograde signaling molecule, this compound plays a crucial role in various cellular processes, including metabolism, cell survival, and apoptosis.[2][4][5][6] Its potential as a therapeutic agent and biomarker in age-related diseases, metabolic disorders, and cancer has garnered considerable interest within the scientific community.[1][5][7] These application notes provide detailed protocols for in vitro studies utilizing synthetic this compound to investigate its biological functions.
Mechanism of Action
This compound exerts its biological effects through a multifaceted mechanism. It has been shown to enhance mitochondrial function by increasing the oxygen consumption rate and cellular ATP levels.[3][5][8] A key aspect of its signaling is the activation of the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][5][9] Recent studies have also identified the chemokine receptor CXCR7 as a potential receptor for this compound, mediating its effects on energy homeostasis.[7][10][11] By modulating these pathways, this compound can influence cell viability, proliferation, and apoptosis, making it a compelling target for in vitro investigation.[3][6]
Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of synthetic this compound.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| NIT-1 (mouse insulinoma) | 100 nM | 72 hours | Increased cell viability | [6] |
| 22Rv1 (human prostate cancer) | 100 nM | 72 hours | Increased cell viability | [6] |
| NIT-1 (mouse insulinoma) | 100 nM | 24 hours | Decreased apoptosis | [6] |
| 22Rv1 (human prostate cancer) | 100 nM | 24 hours | Decreased apoptosis | [6] |
| SH-SY5Y (human neuroblastoma) | 2.5 µM | 24 hours | Reduced MPP+-induced cell death | [4] |
| Mouse primary cortical neurons | Not specified | Not specified | Protected against Aβ-induced cytotoxicity | [5] |
| ARPE-19 (human retinal pigment epithelium) | Not specified | Not specified | Increased cell viability by 21.95% after Aβ42 exposure | [5] |
Table 2: Effects of this compound on Mitochondrial Function
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| 22Rv1 (human prostate cancer) | 100 nM | 24 hours | Increased oxygen consumption rate (OCR) | [6][8] |
| 22Rv1 (human prostate cancer) | 100 nM | 24 hours | Increased cellular ATP levels | [6][8] |
| NIT-1 (mouse insulinoma) | 100 nM | Overnight | Suppressed serum-starvation-dependent ROS production | [8] |
| 22Rv1 (human prostate cancer) | 100 nM | Overnight | Suppressed serum-starvation-dependent ROS production | [8] |
| AMD ARPE-19 cybrids | Not specified | Not specified | Restored normal levels of OXPHOS complex protein subunits | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound and a general workflow for in vitro experiments.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies investigating the effect of this compound on cell viability.[6]
Materials:
-
Synthetic this compound Peptide
-
Cell line of interest (e.g., NIT-1, 22Rv1)
-
96-well cell culture plates
-
Complete growth medium
-
Serum-free medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation (Optional): If studying the protective effects under stress, gently aspirate the complete medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 100 nM).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a control peptide. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Express the results as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol provides a method to quantify apoptosis induced by various stimuli and the protective effect of this compound.[8]
Materials:
-
Synthetic this compound Peptide
-
Cell line of interest
-
6-well cell culture plates
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 100 nM) for 5 hours.[8]
-
Induce apoptosis by adding an apoptosis-inducing agent (e.g., 10 µM staurosporine) and incubate for the recommended time (e.g., 24 hours).[8]
-
Cell Harvesting: Gently aspirate the medium. Wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Western Blotting for ERK and STAT3 Phosphorylation
This protocol allows for the analysis of this compound-induced activation of the ERK and STAT3 signaling pathways.[9]
Materials:
-
Synthetic this compound Peptide
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-ERK, anti-phospho-STAT3 (p-STAT3), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Grow cells to 80-90% confluency. Treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK, total STAT3, and the loading control.
Immunoprecipitation for this compound Interaction Partners
This protocol can be used to identify proteins that interact with this compound.[13]
Materials:
-
Synthetic this compound Peptide (or cells expressing tagged this compound)
-
Cell lysate
-
Anti-SHLP2 antibody or antibody against the tag
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Mass spectrometry facility for protein identification
Procedure:
-
Lysate Preparation: Prepare cell lysate as described in the Western Blotting protocol.
-
Pre-clearing the Lysate: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-SHLP2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Collect the beads using a magnetic rack or by centrifugation. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer).
-
Analysis: The eluted proteins can be analyzed by Western blotting to confirm the presence of a suspected interaction partner or sent for mass spectrometry to identify novel interacting proteins.
Troubleshooting
-
Peptide Solubility: Ensure the synthetic this compound peptide is fully dissolved in a suitable solvent before use. Sonication may be required for complete dissolution.
-
Cellular Response: The response to this compound can be cell-type specific. Optimize the concentration and incubation time for your specific cell line.
-
Antibody Specificity: Use well-validated antibodies for Western blotting and immunoprecipitation to ensure accurate results.
-
Non-specific Binding: In immunoprecipitation experiments, proper pre-clearing of the lysate and adequate washing of the beads are crucial to minimize non-specific binding.
Conclusion
Synthetic this compound is a valuable tool for in vitro research into mitochondrial signaling and its role in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the mechanisms of action and therapeutic potential of this intriguing mitochondrial-derived peptide.
References
- 1. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]
- 10. researchgate.net [researchgate.net]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for SHLP2 Antibody in Western Blot and ELISA
These application notes provide detailed protocols and guidelines for the use of antibodies targeting the Small Humanin-like Peptide 2 (SHLP2) in Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). These protocols are intended for researchers, scientists, and drug development professionals investigating the role of this compound in various biological processes.
Introduction to this compound
Small Humanin-like Peptide 2 (this compound) is a 26-amino acid peptide derived from the mitochondrial 16S rRNA gene.[1][2] It is involved in cellular metabolism, survival, and has shown protective effects against amyloid-β toxicity.[3][4] this compound enhances mitochondrial function and promotes cell survival by activating the ERK and STAT3 signaling pathways.[5] Given its role in cytoprotection and metabolism, this compound is a protein of interest in studies related to aging, neurodegenerative diseases, and metabolic disorders. The molecular weight of this compound is approximately 3.0 kDa.[1]
Data Presentation
Table 1: Quantitative Data for this compound Detection
| Parameter | Western Blot | ELISA | Reference |
| Target | Small Humanin-like Peptide 2 (this compound) | Small Humanin-like Peptide 2 (this compound) | |
| Molecular Weight | ~3.0 kDa | N/A | [1] |
| Sample Types | Cell Lysates, Tissue Homogenates | Plasma, Serum, Cell Culture Supernatants | [2] |
| Positive Control | This compound Peptide, Cells overexpressing this compound | Recombinant this compound Peptide | |
| Negative Control | This compound Knockdown/Knockout Cells | Buffer/Matrix without this compound | |
| Primary Antibody Dilution | User-dependent, requires optimization (start at 1:500 - 1:2000) | User-dependent, requires optimization (start at 1-10 µg/mL for coating) | |
| Secondary Antibody Dilution | Typically 1:2000 - 1:10,000 | Typically 1:1000 - 1:5000 |
Signaling Pathway
This compound is known to promote cell survival through the activation of the ERK and STAT3 signaling pathways.[5]
Western Blot Protocol
This protocol provides a general guideline for the detection of this compound by Western Blot. Due to the small size of the peptide, modifications to standard protocols may be necessary for optimal detection.
Experimental Workflow
Materials and Reagents
-
This compound Primary Antibody: Specificity and concentration to be determined by the user.
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE Gels: High percentage Tris-Tricine gels (e.g., 16%) are recommended for resolving small peptides.
-
Transfer Membrane: PVDF membrane (0.2 µm pore size).
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a high-percentage Tris-Tricine SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a pre-activated PVDF membrane. A wet transfer system is recommended for small peptides.
-
Transfer for 1 hour at 100V at 4°C.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the this compound primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation. Note: The optimal antibody concentration must be determined empirically.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
ELISA Protocol
This protocol outlines a sandwich ELISA for the quantification of this compound in biological fluids.
Experimental Workflow
Materials and Reagents
-
Capture Antibody: this compound-specific antibody.
-
Detection Antibody: Biotinylated this compound-specific antibody.
-
Standard: Recombinant this compound peptide.
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBS.
-
Assay Diluent: 0.1% BSA, 0.05% Tween-20 in PBS.
-
Enzyme Conjugate: Streptavidin-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
ELISA Plates: 96-well microplates.
Procedure
-
Plate Coating:
-
Dilute the capture antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard in Assay Diluent.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute Streptavidin-HRP in Assay Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
References
- 1. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptide [novoprolabs.com]
Application Notes and Protocols for SHLP2 Overexpression Vector in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 2 (SHLP2) is a recently discovered mitochondrial-derived peptide (MDP) encoded by the mitochondrial 16S rRNA region.[1][2] Emerging research has highlighted its significant role in various cellular processes, positioning it as a compelling target for therapeutic development. This compound is known to be a crucial signaling molecule that can regulate cell survival, metabolism, and apoptosis.[3][4] Overexpression of this compound in cell culture models is a critical tool for elucidating its molecular mechanisms and exploring its therapeutic potential in a range of diseases, including age-related macular degeneration (AMD), neurodegenerative disorders, and cancer.[2][5][6]
These application notes provide a comprehensive guide for utilizing an this compound overexpression vector in cell culture, including detailed protocols for vector transfection, generation of stable cell lines, and functional assays to assess the effects of this compound overexpression.
Biological Functions of this compound
This compound exhibits a wide range of biological activities, primarily centered around cellular protection and metabolic regulation.
-
Mitochondrial Function and Metabolism: this compound enhances mitochondrial metabolism by increasing the oxygen consumption rate (OCR) and cellular ATP levels.[3][7] It also plays a role in maintaining mitochondrial integrity and can restore the levels of oxidative phosphorylation (OXPHOS) complex protein subunits.[2][8]
-
Cytoprotection and Anti-Apoptosis: this compound has demonstrated significant cytoprotective effects by reducing the generation of reactive oxygen species (ROS) and inhibiting apoptosis.[3][8] It can protect cells from various stressors, including those implicated in neurodegenerative diseases.[3][8]
-
Signaling Pathways: this compound exerts its effects by activating key signaling pathways, including the ERK and STAT3 pathways.[1][3] The chemokine receptor CXCR7 has been identified as a receptor for this compound.[9][10]
-
Insulin (B600854) Sensitivity: this compound has been shown to improve insulin sensitivity, suggesting a potential role in metabolic disorders like type 2 diabetes.[8][11]
-
Cancer Biology: The role of this compound in cancer is complex. Lower circulating levels of this compound have been associated with an increased risk of prostate cancer in certain populations, suggesting it may act as a tumor suppressor in some contexts.[1][5]
Data Presentation: Effects of this compound Overexpression
The following tables summarize quantitative data from published studies on the effects of this compound treatment or overexpression in various cell models.
Table 1: Effects of this compound on Mitochondrial Function and Cell Viability
| Cell Line | Treatment/Condition | Parameter Measured | Observed Effect | Reference |
| 22Rv1 | 100 nM this compound for 24h | Oxygen Consumption Rate (OCR) | Significant Increase | [3][7] |
| 22Rv1 | 100 nM this compound for 24h | ATP Production | Significant Increase | [3][7] |
| NIT-1 and 22Rv1 | 100 nM this compound overnight | Reactive Oxygen Species (ROS) | Significant Suppression | [3][7] |
| ARPE-19 (AMD model) | This compound Treatment | Cell Viability | 21.95% Increase | [8] |
| ARPE-19 (AMD model) | This compound Treatment | OXPHOS Complex I Subunit | 350% Increase | [8] |
| ARPE-19 (AMD model) | This compound Treatment | OXPHOS Complex II Subunit | 54% Increase | [8] |
| ARPE-19 (AMD model) | This compound Treatment | OXPHOS Complex III Subunit | 32% Increase | [8] |
| ARPE-19 (AMD model) | This compound Treatment | OXPHOS Complex IV Subunit | 221% Increase | [8] |
| ARPE-19 (AMD model) | This compound Treatment | OXPHOS Complex V Subunit | 38% Increase | [8] |
Table 2: Effects of this compound on Apoptosis and Gene Expression
| Cell Line | Treatment/Condition | Parameter Measured | Observed Effect | Reference |
| NIT-1 | 100 nM this compound for 5h, then 10 µM staurosporine (B1682477) for 24h | Apoptosis (pre-G1 peak) | Significant Block of Apoptosis | [3][7] |
| ARPE-19 (AMD model) | This compound Treatment | Caspase-3 Gene Expression | 81.8% Decrease | [12] |
| ARPE-19 (AMD model) | This compound Treatment | Caspase-7 Gene Expression | 72.48% Decrease | [12] |
| ARPE-19 (AMD model) | This compound Treatment | MT-RNR2 Gene Expression | 42.3% Decrease | [12] |
Signaling Pathway and Experimental Workflows
References
- 1. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHLP2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-Like Peptide 2 (SHLP2) is a novel mitochondrial-derived peptide (MDP) that has garnered significant interest for its therapeutic potential in a range of age-related and metabolic diseases. Encoded by a small open reading frame within the mitochondrial 16S rRNA gene, this compound acts as a retrograde signaling molecule, influencing cellular metabolism, survival, and inflammatory responses.[1][2] Preclinical studies in mouse models have demonstrated its efficacy in improving insulin (B600854) sensitivity, protecting against diet-induced obesity, and exhibiting neuroprotective effects.[3][4][5] this compound is known to activate the ERK and STAT3 signaling pathways and has been shown to bind to the chemokine receptor CXCR7.[1][2][6][7]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse models, designed to assist researchers in study design and execution.
Quantitative Data Summary
The following tables summarize the reported effects of this compound administration in various mouse models.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obesity (DIO) Mouse Models
| Parameter | Mouse Strain | This compound Dose & Regimen | Duration | Outcome | Reference |
| Body Weight | C57BL/6J | 2 mg/kg, daily IP injection | 3 weeks | Significantly protected against HFD-induced body weight gain. | [4] |
| Body Weight Change (%) | Male mice on HFD | Daily IP injection | 3 weeks | Decreased body weight gain compared to saline-treated controls. | [7] |
| Food Intake | C57BL/6J | 2 mg/kg, single IP injection | Acute | Suppressed rebound food intake for up to 8 hours after refeeding. | [4] |
| Glucose Tolerance | C57BL/6J | 2 mg/kg, daily IP injection | 3 weeks | Improved glucose tolerance. | [4] |
| Insulin Sensitivity | C57BL/6J | 2 mg/kg, daily IP injection | 3 weeks | Improved insulin sensitivity. | [4] |
| Plasma Metabolites | Diet-Induced Obesity Mice | 2.5 mg/kg, twice daily IP injection | 3 days | Significantly altered 77 plasma metabolites, with major effects on glutathione (B108866) and sphingolipid metabolism. | [3][8] |
Table 2: Effects of this compound in Other Mouse Models
| Parameter | Mouse Model | This compound Dose & Regimen | Duration | Outcome | Reference |
| Dopamine (B1211576) Loss | MPTP-induced Parkinson's model (C57BL/6J) | 2.5 mg/kg, twice daily IP injection | Not specified | Rescued MPTP-induced dopamine loss in the striatum. | [9] |
| Metabolic & Inflammatory Biomarkers | C57BL/6 | 2 mg/kg, twice daily IP injection | 5 days | Increased leptin levels; no significant change in insulin, IL-6, or MCP-1. | [2] |
Signaling Pathway
This compound exerts its biological effects through the activation of specific intracellular signaling cascades. Upon binding to its putative receptor, CXCR7, this compound triggers the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][6] This signaling pathway is crucial for its cytoprotective and metabolic functions.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound for Metabolic Studies
This protocol is designed for investigating the effects of this compound on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free water or saline (vehicle)
-
Insulin syringes (28-30 gauge)
-
Animal scale
-
Appropriate mouse strain (e.g., C57BL/6J)
-
High-fat diet (e.g., 60% kcal from fat)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Diet Induction: Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks) until a significant weight difference is observed compared to mice on a standard chow diet.
-
This compound Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Reconstitute the peptide in sterile water or saline to a desired stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex.
-
Store the stock solution at -20°C or -80°C for long-term storage, as recommended by the supplier.[9] Aliquot to avoid repeated freeze-thaw cycles.
-
-
Dosage Calculation:
-
Weigh each mouse to determine the precise injection volume.
-
Calculate the required volume based on the target dose (e.g., 2 mg/kg or 2.5 mg/kg) and the stock solution concentration.
-
-
Administration:
-
Administer this compound via intraperitoneal injection. For a twice-daily regimen, injections should be spaced approximately 8-12 hours apart.
-
Control animals should receive an equivalent volume of the vehicle (sterile water or saline).
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and specified time points during the study.
-
At the end of the study, collect blood and tissues for further analysis (e.g., plasma metabolite profiling, gene expression analysis).
-
Protocol 2: Intracerebroventricular (ICV) Administration of this compound for Neurological Studies
This protocol is for investigating the central effects of this compound on energy homeostasis and neuroprotection.
Materials:
-
This compound peptide (lyophilized)
-
Artificial cerebrospinal fluid (aCSF) or sterile saline (vehicle)
-
Stereotaxic apparatus
-
Cannula and tubing
-
Microinjection pump
-
Anesthesia and analgesics
Procedure:
-
Surgical Cannula Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Implant a guide cannula into the desired brain ventricle (e.g., lateral ventricle) using stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
This compound Preparation: Reconstitute this compound in aCSF or sterile saline as described in Protocol 1.
-
Administration:
-
Gently restrain the conscious mouse.
-
Connect an injection cannula to a microinjection pump via tubing.
-
Insert the injection cannula into the guide cannula.
-
Infuse a small volume of the this compound solution (e.g., 1-2 µL) over a period of several minutes.
-
Control animals should receive an equivalent volume of the vehicle.
-
-
Post-Administration Monitoring:
-
Monitor behavioral changes, food intake, and body weight.
-
Conduct relevant behavioral tests or physiological measurements depending on the study's objectives.
-
At the end of the experiment, verify cannula placement through histological analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the metabolic effects of this compound.
References
- 1. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic profile of diet-induced obesity mice in response to humanin and small humanin-like peptide 2 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying SHLP2 Gene Function Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-Like Peptide 2 (SHLP2) is a mitochondrial-derived peptide (MDP) encoded by the mitochondrial 16S rRNA gene (MT-RNR2).[1][2] Emerging research has implicated this compound in a variety of cellular processes, including metabolism, cell survival, and apoptosis.[3][4] Dysregulation of this compound has been associated with several age-related diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[5][6] These associations make this compound a compelling target for further investigation and potential therapeutic development.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to study the function of the this compound gene. Given its mitochondrial origin, standard CRISPR protocols require modification to effectively target this compound. The following sections will outline the necessary adaptations for mitochondrial genome editing and provide a comprehensive guide for researchers.
Understanding this compound Function and Signaling
This compound is a key regulator of mitochondrial function and cellular signaling. It has been shown to enhance mitochondrial metabolism, increase ATP production, and reduce reactive oxygen species (ROS).[4] this compound exerts its cytoprotective effects in part through the activation of the ERK and STAT3 signaling pathways.[3][7]
This compound Signaling Pathway
This compound is believed to bind to an unknown cell surface receptor, initiating a downstream signaling cascade that leads to the phosphorylation and activation of ERK and STAT3.[6] This activation promotes cell survival and proliferation.
CRISPR-Cas9 Mediated Knockout of this compound
Targeting a mitochondrial gene like this compound with CRISPR-Cas9 is a significant challenge because the standard Cas9 and guide RNA do not readily enter the mitochondria.[5][8] Therefore, a modified approach, often termed "mito-CRISPR," is necessary. This involves engineering the Cas9 protein to include a mitochondrial localization sequence (MLS) and modifying the guide RNA (gRNA) to facilitate its import into the mitochondria.[9][10]
Experimental Workflow for this compound Knockout
The overall workflow for generating and analyzing an this compound knockout cell line is as follows:
Detailed Experimental Protocols
Protocol 1: Design and Synthesis of mito-CRISPR Components
Objective: To design and prepare the necessary CRISPR-Cas9 components for mitochondrial targeting of this compound.
Materials:
-
gRNA design software (e.g., CHOPCHOP, E-CRISP)
-
Plasmid encoding human-codon-optimized S. pyogenes Cas9
-
Mitochondrial Localization Sequence (MLS) from a known mitochondrial protein (e.g., subunit VIII of human cytochrome c oxidase)
-
gRNA expression vector
-
RNA transport-derived stem-loop element (e.g., RP-loop) for gRNA modification[10]
-
DNA synthesis and cloning services
Methodology:
-
gRNA Design:
-
Identify the sequence of the human MT-RNR2 gene that encodes for this compound.
-
Use gRNA design tools to identify potential 20-nucleotide gRNA sequences targeting the this compound coding region.
-
Select gRNAs with high on-target scores and low predicted off-target effects within the mitochondrial genome.
-
-
mito-Cas9 Plasmid Construction:
-
Synthesize the DNA sequence for the MLS.
-
Using standard molecular cloning techniques, insert the MLS sequence at the N-terminus of the Cas9 coding sequence in the Cas9 expression plasmid.
-
Verify the correct insertion and sequence of the MLS-Cas9 construct by Sanger sequencing.
-
-
gRNA Expression Vector Construction:
-
Synthesize the selected gRNA sequences as DNA oligonucleotides.
-
Synthesize the sequence for the RNA import motif (e.g., RP-loop).
-
Clone the gRNA sequence and the import motif into a suitable gRNA expression vector, typically under the control of a U6 promoter.
-
Verify the final construct by Sanger sequencing.
-
Protocol 2: Delivery of mito-CRISPR Components and Clonal Selection
Objective: To deliver the mito-CRISPR components into the target cells and select for clones with successful this compound knockout.
Materials:
-
Target cell line (e.g., HEK293T, ARPE-19)
-
mito-Cas9 expression plasmid
-
gRNA expression plasmid
-
Lipofection-based transfection reagent or electroporation system
-
Cell culture medium and supplements
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
Methodology:
-
Transfection:
-
Culture the target cells to 70-80% confluency.
-
Co-transfect the cells with the mito-Cas9 and gRNA expression plasmids using a suitable transfection method (e.g., Lipofectamine 3000 or electroporation). Include a negative control (e.g., a scrambled gRNA).
-
-
Clonal Selection:
-
48-72 hours post-transfection, dilute the cells to a concentration that allows for single-cell seeding in 96-well plates.
-
Culture the single-cell clones until they form visible colonies.
-
-
Genotypic Analysis:
-
Expand the individual clones and extract genomic DNA.
-
Perform PCR to amplify the this compound-encoding region of the mitochondrial DNA.
-
Sequence the PCR products to identify clones with insertions or deletions (indels) in the this compound gene.
-
Protocol 3: Functional Analysis of this compound Knockout Cells
Objective: To assess the phenotypic consequences of this compound knockout.
Materials:
-
Validated this compound knockout and wild-type control cell lines
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining, Caspase-3/7 activity assay)
-
Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3)
-
Mitochondrial function assay kits (e.g., Seahorse XF Analyzer, ATP assay kits)
Methodology:
-
Cell Viability and Proliferation Assays:
-
Plate equal numbers of this compound knockout and wild-type cells.
-
At various time points, perform cell viability and proliferation assays according to the manufacturer's instructions.
-
-
Apoptosis Assays:
-
Induce apoptosis using a known stimulus (e.g., staurosporine).
-
Perform Annexin V/PI staining followed by flow cytometry or measure caspase activity to quantify apoptosis in this compound knockout and wild-type cells.
-
-
Western Blotting for Signaling Pathway Analysis:
-
Lyse this compound knockout and wild-type cells and perform Western blotting to assess the phosphorylation status of ERK and STAT3.
-
-
Mitochondrial Function Assays:
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.
-
Quantify cellular ATP levels using a luminescence-based assay.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between this compound knockout and wild-type control cells.
Table 1: Effect of this compound Knockout on Cell Viability and Apoptosis
| Cell Line | Relative Viability (%) | Apoptosis (% of Control) |
| Wild-Type | 100 ± 5.2 | 100 ± 8.1 |
| This compound KO Clone 1 | 78.3 ± 4.5 | 145.2 ± 12.3 |
| This compound KO Clone 2 | 81.1 ± 6.1 | 138.9 ± 10.7 |
Data are presented as mean ± SEM from at least three independent experiments.
Table 2: Effect of this compound Knockout on ERK and STAT3 Activation
| Cell Line | p-ERK/Total ERK Ratio | p-STAT3/Total STAT3 Ratio |
| Wild-Type | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound KO Clone 1 | 0.45 ± 0.08 | 0.52 ± 0.06 |
| This compound KO Clone 2 | 0.49 ± 0.07 | 0.55 ± 0.08 |
Data are presented as mean ± SEM from at least three independent experiments.
Table 3: Effect of this compound Knockout on Mitochondrial Function
| Cell Line | Basal OCR (pmol/min) | ATP Production (RLU) |
| Wild-Type | 150.2 ± 12.5 | 8.5 x 10^5 ± 0.7 x 10^5 |
| This compound KO Clone 1 | 112.8 ± 9.8 | 6.1 x 10^5 ± 0.5 x 10^5 |
| This compound KO Clone 2 | 118.4 ± 10.1 | 6.4 x 10^5 ± 0.6 x 10^5 |
Data are presented as mean ± SEM from at least three independent experiments. OCR: Oxygen Consumption Rate; RLU: Relative Light Units.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the function of the mitochondrial-encoded this compound gene using CRISPR-Cas9 technology. By employing a modified "mito-CRISPR" approach, researchers can effectively knock out this compound and elucidate its role in cellular signaling, metabolism, and disease pathogenesis. The detailed methodologies and data presentation guidelines will facilitate robust and reproducible research, ultimately contributing to a deeper understanding of this compound biology and its potential as a therapeutic target.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Can You Edit Mitochondrial DNA with CRISPR? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Adapting CRISPR/Cas9 System for Targeting Mitochondrial Genome - PMC [pmc.ncbi.nlm.nih.gov]
SHLP2: A Promising Biomarker for Prostate Cancer Risk Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 2 (SHLP2) is a novel mitochondrial-derived peptide (MDP) that has emerged as a potential biomarker for assessing the risk of prostate cancer (PCa).[1][2][3] Encoded by the mitochondrial 16S rRNA gene, this compound is involved in mitochondrial retrograde signaling, regulating mitochondrial respiration and reactive oxygen species (ROS) production.[1] Studies have indicated that circulating levels of this compound are significantly lower in certain populations of men with prostate cancer, suggesting its potential utility in risk stratification and as a prognostic indicator.[1][2][3][4] These application notes provide a summary of the current data, detailed experimental protocols for this compound analysis, and an overview of its associated signaling pathways.
Data Presentation
The following tables summarize the key quantitative data from studies investigating the association between serum this compound levels and prostate cancer risk.
Table 1: Serum this compound Levels in Prostate Cancer Cases vs. Controls
| Cohort | Group | Mean this compound Level (pg/mL) | p-value | Reference |
| White Men | Controls | 393 | < 0.001 | [1][4] |
| Prostate Cancer Cases | 196 | [1][4] | ||
| Black Men | Controls | 290 | 0.093 | [1][4] |
| Prostate Cancer Cases | 261 | [1][4] |
Table 2: Diagnostic Performance of a this compound Cutoff Value
| Parameter | Value/Finding | Reference |
| This compound Cutoff Value | > 350 pg/mL | [1][2][4] |
| Negative Predictive Value (NPV) in White Men | 100% (0 out of 37 men with this compound > 350 pg/mL had PCa) | [1][4] |
| Negative Predictive Value (NPV) in Black Men | 95% (1 out of 20 men with this compound > 350 pg/mL had PCa) | [1][4] |
| Biopsies Avoided | A this compound cutoff of > 350 pg/mL could have avoided 57 out of 100 negative biopsies. | [1] |
Table 3: Improvement of Prostate Cancer Risk Prediction Model with this compound
| Model | Area Under the Curve (AUC) | p-value | Reference |
| Standard Clinical Variables (Age, DRE, Race, PSA) | 0.67 | < 0.001 | [1] |
| Standard Clinical Variables + this compound | 0.85 | < 0.001 | [1] |
| Improvement in White Men | 0.72 to 0.99 | < 0.001 | [1] |
| Improvement in Black Men | 0.70 to 0.72 | 0.47 | [1] |
Signaling Pathways
This compound is believed to exert its cellular effects through the activation of specific signaling pathways. While the direct receptor was initially unknown, recent evidence points towards the chemokine receptor CXCR7.[5] The downstream signaling is thought to involve the ERK and STAT3 pathways.[1][6]
Experimental Protocols
The following are detailed protocols for the detection and analysis of this compound. These are provided as examples and may require optimization for specific experimental conditions.
Protocol 1: Quantification of Circulating this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative measurement of this compound in human serum or plasma.
Materials:
-
96-well microplate
-
Rabbit anti-SHLP2 polyclonal antibody (for capture)
-
Biotinylated anti-SHLP2 polyclonal antibody (for detection)
-
Recombinant this compound standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the this compound standard in assay buffer. Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.
Protocol 2: Analysis of this compound-Related Signaling Pathways by Western Blotting
This protocol provides a method for analyzing the activation of ERK and STAT3 in response to this compound stimulation in prostate cancer cell lines.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency. Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.
Protocol 3: Immunohistochemical (IHC) Staining of this compound in Prostate Tissue
This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.
Materials:
-
FFPE prostate tissue sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum
-
Primary antibody (anti-SHLP2)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating.
-
Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with blocking serum.
-
Primary Antibody Incubation: Incubate slides with the primary anti-SHLP2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides and incubate with a biotinylated secondary antibody.
-
ABC Reagent Incubation: Wash slides and incubate with ABC reagent.
-
Chromogen Development: Wash slides and apply DAB solution until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of this compound staining.
Conclusion
This compound shows considerable promise as a novel biomarker for prostate cancer risk, particularly in differentiating between high-risk and low-risk individuals and improving the accuracy of existing prediction models. The protocols provided herein offer a framework for researchers to investigate the role of this compound in prostate cancer further. Future studies are warranted to validate these findings in larger, diverse cohorts and to elucidate the precise mechanisms by which this compound influences prostate carcinogenesis. This will be crucial for the potential clinical application of this compound in prostate cancer management.
References
- 1. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing SHLP2 Binding to CXCR7
These application notes provide an overview and detailed protocols for various in vitro and cell-based assays to characterize the binding of the novel mitochondrial-derived peptide, SHLP2, to its receptor, the atypical chemokine receptor CXCR7. These methods are essential for researchers in academic and industrial settings focused on drug discovery and the elucidation of the physiological roles of this signaling system.
Introduction
Small Humanin-like Peptide 2 (this compound) is a peptide encoded by the mitochondrial genome that has been identified as a ligand for the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1][2][3] Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G proteins but rather through β-arrestin pathways.[4][5] The interaction between this compound and CXCR7 has been implicated in the regulation of energy homeostasis.[2][3] Accurate and robust methods to assess this binding are crucial for understanding its mechanism of action and for the development of potential therapeutic modulators.
This document outlines several key methodologies for studying the this compound-CXCR7 interaction, from initial binding confirmation to the characterization of downstream signaling events.
Quantitative Data Summary
The following table summarizes the quantitative data available for the interaction between this compound and CXCR7.
| Assay Type | Parameter | Value (Human) | Cell Line | Reference |
| β-Arrestin Recruitment | EC50 | 0.9696 µM | Not specified | [6] |
| β-Arrestin Recruitment | EC50 | Not explicitly stated, but dose-response curve provided | HEK293 | [7] |
Note: Further quantitative analysis, such as determining the dissociation constant (Kd) through methods like Surface Plasmon Resonance (SPR) or radioligand binding assays, would provide a more complete binding profile.
Experimental Protocols
PathHunter® β-Arrestin Recruitment Assay
This assay is a robust method to quantify the interaction between this compound and CXCR7 by measuring the recruitment of β-arrestin to the receptor upon ligand binding. The PathHunter system utilizes enzyme fragment complementation (EFC) technology.
Principle: The GPCR (CXCR7) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon this compound binding to CXCR7, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[8][9][10][11]
Workflow Diagram:
Caption: Workflow for the PathHunter β-arrestin assay.
Protocol:
-
Cell Plating:
-
Culture PathHunter® CXCR7 cells (expressing CXCR7-ProLink and β-arrestin-EA) according to the supplier's instructions.
-
Plate the cells in a white, clear-bottom 96-well assay plate at the recommended density.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound peptide in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a dose-response curve.
-
-
Ligand Stimulation:
-
Add the diluted this compound solutions to the appropriate wells of the cell plate. Include a vehicle-only control.
-
Incubate the plate for 90 minutes at 37°C.[10]
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[10]
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
Plot the luminescence values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.[7]
-
Biotinylated this compound Pulldown Assay
This assay provides direct evidence of a physical interaction between this compound and CXCR7.
Principle: A biotinylated version of the this compound peptide is incubated with cell lysate containing CXCR7. The biotin-SHLP2-CXCR7 complex is then "pulled down" using streptavidin-coated magnetic beads. The captured proteins are subsequently eluted and analyzed by Western blotting for the presence of CXCR7.[1][12][13][14]
Workflow Diagram:
Caption: Workflow for the biotinylated this compound pulldown assay.
Protocol:
-
Cell Lysis:
-
Culture cells overexpressing CXCR7 (or a cell line with high endogenous expression).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding Reaction:
-
Incubate the cell lysate with biotinylated this compound peptide for 2-4 hours at 4°C with gentle rotation. Include a control with a non-biotinylated peptide or no peptide.[13]
-
-
Pulldown:
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CXCR7, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Western Blot for ERK1/2 Phosphorylation
This assay assesses a functional consequence of this compound binding to CXCR7 by measuring the activation of the downstream MAPK/ERK signaling pathway.
Principle: Binding of a ligand to CXCR7 can trigger a β-arrestin-mediated signaling cascade that leads to the phosphorylation and activation of ERK1/2.[1][16] Western blotting with antibodies specific to the phosphorylated form of ERK1/2 (p-ERK1/2) allows for the quantification of this activation. The total ERK1/2 levels are also measured as a loading control.
Workflow Diagram:
Caption: Workflow for detecting ERK1/2 phosphorylation.
Protocol:
-
Cell Culture and Stimulation:
-
Plate CXCR7-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.[1]
-
Stimulate the cells with this compound at a predetermined concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[17]
-
-
Immunodetection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
-
Detect the signal using an ECL substrate.
-
-
Re-probing for Total ERK1/2:
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Signaling Pathway
The binding of this compound to CXCR7 initiates a signaling cascade that is primarily mediated by β-arrestin, leading to the activation of downstream kinases.
Caption: this compound-CXCR7 β-arrestin-mediated signaling pathway.
Upon binding of this compound, CXCR7 recruits β-arrestin.[7] This complex can act as a scaffold, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[4][19] This signaling pathway can ultimately influence various cellular processes.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Beta-arrestin- but not G protein-mediated signaling by the "decoy" receptor CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 14. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
SHLP2 in Studies of Diet-Induced Obesity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-like Peptide 2 (SHLP2) is a mitochondrial-derived peptide (MDP) that has emerged as a significant regulator of energy homeostasis and a potential therapeutic agent for metabolic disorders, including diet-induced obesity.[1][2][3][4] Encoded by a short open reading frame within the mitochondrial 16S rRNA gene, this compound has demonstrated protective effects against the hallmark features of diet-induced obesity, such as weight gain, insulin (B600854) resistance, and hepatic steatosis.[1][4] This document provides detailed application notes and experimental protocols based on key research findings to guide further investigation into the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its metabolic benefits through a central mechanism involving the activation of specific neurons in the hypothalamus.[1][2][3] Studies have identified the chemokine receptor CXCR7 as a cellular receptor for this compound.[1][2][3] Upon binding to CXCR7, this compound activates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.[1][2][3] This activation leads to two primary physiological outcomes:
-
Suppression of Food Intake: Activated POMC neurons play a crucial role in signaling satiety, leading to a reduction in food consumption.[1]
-
Promotion of Thermogenesis: The signaling cascade initiated by this compound enhances energy expenditure through an increase in thermogenesis, the process of heat production.[1][5]
This dual action on reducing energy intake and increasing energy expenditure contributes to the prevention of diet-induced obesity and the improvement of overall metabolic health.[1] Notably, serum levels of this compound have been found to be lower in obese and diabetic patients compared to healthy individuals, suggesting a potential role for this compound deficiency in the pathogenesis of these conditions.[1][4]
Signaling Pathway
The signaling pathway of this compound in regulating energy homeostasis is initiated by its binding to the CXCR7 receptor on hypothalamic neurons. This interaction triggers downstream signaling cascades that ultimately lead to the activation of POMC neurons.
Caption: this compound signaling pathway in hypothalamic POMC neurons.
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of this compound administration in mouse models of diet-induced obesity.
Table 1: Effects of Systemic this compound Administration on Body Composition and Metabolism in High-Fat Diet (HFD)-Fed Mice [1][4]
| Parameter | Control (Saline) | This compound Treated | Percentage Change |
| Body Weight Gain (%) | ~25% | ~10% | ↓ ~60% |
| Total Body Fat Mass (%) | ~20% | ~12% | ↓ ~40% |
| Circulating Leptin Levels (ng/mL) | ~15 | ~5 | ↓ ~66.7% |
| Blood Glucose Levels (mg/dL) | ~180 | ~140 | ↓ ~22.2% |
Table 2: Effects of this compound on Energy Homeostasis in HFD-Fed Mice [1]
| Parameter | Control (Saline) | This compound Treated | Outcome |
| Daily Food Intake (g) | Significantly Higher | Significantly Lower | Suppression of appetite |
| Energy Expenditure (EE) | Baseline | Significantly Increased | Promotion of thermogenesis |
| Agrp Expression (Hypothalamus) | Elevated | Reduced | Reduced orexigenic signaling |
| Npy Expression (Hypothalamus) | Elevated | Reduced | Reduced orexigenic signaling |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of this compound and diet-induced obesity.
Animal Model and Diet
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet-Induced Obesity: Mice are fed a high-fat diet (HFD), typically containing 60% kcal from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is fed a normal chow (NC) diet.
This compound Administration
-
Systemic Administration: this compound is administered via daily intraperitoneal (IP) injections. A typical dose is 2.5 mg/kg of body weight.[6]
-
Intracerebroventricular (ICV) Administration: For central administration, a cannula is surgically implanted into the lateral ventricle of the brain. This compound is then infused directly into the cerebrospinal fluid.
Experimental Workflow
Caption: General experimental workflow for studying this compound in diet-induced obesity.
Key Experimental Procedures
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or IP injection.
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer human insulin (typically 0.75 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Body Composition Analysis:
-
Dual-energy X-ray absorptiometry (DEXA) is used to measure total body fat mass and lean mass.
-
-
Gene Expression Analysis:
-
Isolate RNA from tissues of interest (e.g., hypothalamus, liver, adipose tissue).
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes involved in metabolism, such as Agrp, Npy, and lipogenic genes.
-
-
Histological Analysis:
-
Tissues such as the liver and white adipose tissue (WAT) are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lipid accumulation and adipocyte size.[1]
-
Conclusion
The mitochondrial-derived peptide this compound shows significant promise as a therapeutic target for diet-induced obesity and related metabolic disorders.[1][3][4] Its ability to cross the blood-brain barrier and act centrally to reduce food intake and increase energy expenditure provides a powerful mechanism for restoring energy balance.[1] The protocols and data presented here offer a comprehensive resource for researchers aiming to further elucidate the physiological roles of this compound and explore its potential for clinical translation. Future studies may focus on optimizing delivery methods, investigating long-term efficacy and safety, and exploring its effects on other metabolic pathways.[1][6]
References
- 1. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic profile of diet-induced obesity mice in response to humanin and small humanin-like peptide 2 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing the Effect of Small Humanin-Like Peptide 2 (SHLP2) on Cellular Oxygen Consumption Rate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-Like Peptide 2 (SHLP2) is a member of a group of peptides derived from the mitochondria, known as mitochondrial-derived peptides (MDPs). These peptides are gaining attention for their roles in cellular metabolism, cytoprotection, and signaling. Notably, this compound has been demonstrated to enhance mitochondrial function, leading to an increase in the oxygen consumption rate (OCR) and cellular ATP levels.[1][2][3][4] This document provides detailed application notes and protocols for researchers interested in studying the effects of this compound on cellular respiration.
This compound is a 26-amino acid peptide that has been shown to protect cells from oxidative stress and apoptosis.[1] It enhances mitochondrial metabolism and has been implicated in improving insulin (B600854) sensitivity.[3][5] The peptide is believed to exert its effects through both intracellular actions and extracellular signaling, activating pathways such as the ERK and STAT3 cascades.[1][6][7]
These application notes will guide users through the process of treating cells with this compound and subsequently measuring the impact on mitochondrial respiration using the widely accepted Seahorse XF Extracellular Flux Analyzer.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating cells with this compound, based on published literature.
Table 1: Effect of this compound on Basal and Maximal Oxygen Consumption Rate (OCR)
| Treatment | Cell Type | This compound Concentration | Incubation Time | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Reference |
| Control | 22Rv1 | 0 nM | 24 hours | Baseline | Baseline | [2][3][4] |
| This compound | 22Rv1 | 100 nM | 24 hours | Significantly Increased | Significantly Increased | [2][3][4] |
| Control | NIT-1 | 0 nM | Overnight | Baseline | Not Reported | [2][3] |
| This compound | NIT-1 | 100 nM | Overnight | Not Reported | Not Reported | [2][3] |
Note: Specific numerical values for the fold increase in OCR are not consistently reported across studies, but a "significant increase" is a recurring finding.
Table 2: Effect of this compound on Cellular ATP Production
| Treatment | Cell Type | This compound Concentration | Incubation Time | Cellular ATP Levels | Reference |
| Control | 22Rv1 | 0 nM | 24 hours | Baseline | [2][3][4] |
| This compound | 22Rv1 | 100 nM | 24 hours | Significantly Increased | [2][3][4] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound prior to OCR measurement.
Materials:
-
Cell line of interest (e.g., 22Rv1 prostate cancer cells, NIT-1 pancreatic beta cells)
-
Complete cell culture medium
-
This compound peptide (synthetic)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on peptide solvent)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Reconstitute the lyophilized this compound peptide in a sterile solvent as per the manufacturer's instructions to create a stock solution. Further dilute the stock solution in a complete culture medium to the final desired concentration (e.g., 100 nM). Prepare a vehicle control using the same final concentration of the solvent.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
Protocol 2: Measurement of Oxygen Consumption Rate using Seahorse XF Analyzer
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound-treated and control cells (from Protocol 1)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Seed Cells in Seahorse Plate: On the day of this compound treatment (or the day before the assay), seed the cells into the wells of a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow the cells to adhere.
-
This compound Treatment in Seahorse Plate: Treat the cells in the Seahorse plate with this compound or vehicle control as described in Protocol 1.
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium and supplement it with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
Medium Exchange: Remove the culture medium from the cells in the Seahorse plate and wash with the prepared assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubate: Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Load the Seahorse XF Analyzer: Load the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Perform the Assay: Program the instrument to perform a Cell Mito Stress Test. This involves sequential injections of:
-
Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, leading to maximal respiration.
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial respiration.
-
-
Data Analysis: Analyze the resulting OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells with control cells.
Mandatory Visualizations
Signaling Pathway of this compound in Enhancing Mitochondrial Respiration
Caption: this compound signaling pathway leading to increased OCR.
Experimental Workflow for Analyzing this compound's Effect on OCR
Caption: Workflow for this compound OCR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting SHLP2 antibody non-specific binding
Welcome to the technical support center for SHLP2 antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound antibodies, with a primary focus on resolving non-specific binding.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is it studied?
Small Humanin-like Peptide 2 (this compound) is a peptide derived from the mitochondria. It is involved in various cellular processes, including the regulation of apoptosis, metabolism, and insulin (B600854) sensitivity.[1] this compound is known to activate the ERK and STAT3 signaling pathways.[2][3] Its role in these fundamental pathways makes it a protein of interest in various research fields, including aging, metabolic diseases, and cancer.
Western Blotting (WB)
Q2: I am seeing multiple bands in my Western Blot when probing for this compound. What is the likely cause and how can I fix it?
Multiple bands can arise from several factors. A common cause is non-specific binding of the primary or secondary antibody to other proteins in the lysate. It could also be due to the presence of protein isoforms, post-translational modifications, or protein degradation.[4] Since this compound is a very small peptide, it is crucial to ensure proper gel electrophoresis and transfer conditions are optimized for low molecular weight proteins.
Troubleshooting Steps:
-
Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding.[5] Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
-
Improve Blocking: Incomplete blocking is a frequent cause of non-specific bands. Ensure you are using an appropriate blocking buffer and incubating for a sufficient amount of time.
-
Increase Washing Stringency: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps. Adding a detergent like Tween-20 to your wash buffer can also help reduce background.[5]
-
Use a Different Blocking Agent: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer, as milk can sometimes interfere with the detection of certain proteins.[6][7]
-
Run Appropriate Controls: Include a negative control (e.g., a lysate from cells known not to express this compound) and a secondary antibody-only control to identify non-specific binding from the secondary antibody.
Q3: My this compound band is very faint or absent. What should I do?
A weak or absent signal can be due to low protein expression, inefficient protein transfer, or suboptimal antibody incubation.
Troubleshooting Steps:
-
Confirm Protein Expression: this compound is a mitochondrial peptide. Ensure you are using a lysate from a cell or tissue type known to express this compound.[8] Consider preparing a mitochondrial-enriched fraction to increase the concentration of your target protein.
-
Optimize Protein Transfer: For small peptides like this compound, optimizing the transfer time and membrane type (e.g., PVDF with a smaller pore size) is critical.
-
Check Antibody Dilution: While high concentrations can cause non-specific binding, a dilution that is too high will result in a weak signal. You may need to decrease the dilution of your primary antibody and/or increase the incubation time.
-
Verify Antibody Activity: If possible, test your antibody on a positive control, such as a cell lysate overexpressing this compound or a purified this compound peptide.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Q4: I am observing high background staining in my IHC/ICC experiment for this compound. How can I reduce it?
High background in IHC/ICC can be caused by several factors, including non-specific antibody binding, endogenous enzyme activity, or issues with tissue processing.[9][10]
Troubleshooting Steps:
-
Optimize Antibody Concentration: As with Western Blotting, titrate your primary antibody to find the optimal concentration.[9]
-
Proper Blocking is Crucial: Use a blocking solution containing normal serum from the same species as your secondary antibody. BSA can also be used as a blocking agent.
-
Antigen Retrieval Optimization: For paraffin-embedded tissues, the antigen retrieval method (heat-induced or enzymatic) and its duration may need to be optimized to expose the this compound epitope without damaging the tissue morphology.
-
Quench Endogenous Enzymes: If you are using a peroxidase-based detection system, ensure you have adequately quenched endogenous peroxidase activity (e.g., with 3% H2O2).[10]
-
Include Negative Controls: A negative control where the primary antibody is omitted can help determine if the secondary antibody is contributing to the background.[9]
Immunoprecipitation (IP)
Q5: My immunoprecipitation with the this compound antibody is pulling down many non-specific proteins. How can I improve the specificity?
Non-specific binding in IP can be due to proteins binding to the beads, the antibody, or both.
Troubleshooting Steps:
-
Pre-clear the Lysate: Incubate your cell lysate with the beads (without the antibody) before performing the IP. This will help remove proteins that non-specifically bind to the beads.[4]
-
Optimize Antibody Amount: Use the minimum amount of antibody necessary to pull down your target protein. Excess antibody can lead to increased non-specific binding.
-
Increase Wash Stringency: Increase the number of washes after immunoprecipitation. You can also try increasing the salt concentration or adding a small amount of detergent to the wash buffer to disrupt weak, non-specific interactions.
-
Use an Isotype Control: Perform a parallel IP with an isotype control antibody (an antibody of the same class and from the same species as your this compound antibody, but not specific to any target in your lysate). This will help you identify bands that are non-specifically binding to the antibody.[4]
Quantitative Data Summary
Optimizing experimental conditions is crucial for obtaining reliable results. The following table provides recommended starting points for experiments using an anti-SHLP2 antibody. Note that these are general recommendations and may require further optimization for your specific experimental setup.
| Parameter | Western Blotting (WB) | Immunohistochemistry (IHC) | Immunoprecipitation (IP) |
| Primary Antibody Dilution | 1:500 - 1:2000 (start with 1:1000) | 1:100 - 1:500 (start with 1:200) | 1-5 µg per 1 mg of lysate |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | 5-10% normal serum (from secondary antibody host species) in PBS with 1-3% BSA | 1-3% BSA in lysis buffer |
| Incubation Time (Primary Ab) | 1-2 hours at RT or overnight at 4°C | 1-2 hours at RT or overnight at 4°C | 2 hours to overnight at 4°C |
| Washing Buffer | TBST (TBS with 0.1% Tween-20) | PBST (PBS with 0.05% Tween-20) | Lysis buffer with or without detergent |
| Protein Loading (WB) | 20-40 µg of total lysate; consider mitochondrial fraction | N/A | 500 µg - 1 mg of total lysate |
Experimental Protocols
Western Blotting Protocol for this compound
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For tissues, homogenize in lysis buffer.
-
To enrich for this compound, perform mitochondrial isolation by differential centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a high-percentage (e.g., 15% or higher) SDS-PAGE gel suitable for resolving low molecular weight proteins.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Optimize transfer time to ensure efficient transfer of small peptides.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking buffer (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
Immunohistochemistry Protocol for this compound (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.
-
-
Peroxidase Block (if using HRP detection):
-
Incubate sections in 3% H2O2 in methanol (B129727) for 15 minutes to quench endogenous peroxidase activity.
-
-
Blocking:
-
Incubate sections with a blocking buffer containing 5-10% normal serum from the secondary antibody's host species for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in antibody dilution buffer (e.g., 1:200 in PBS with 1% BSA).
-
Incubate sections overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBST.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBST.
-
-
Detection:
-
If using an enzyme-conjugated secondary, add the appropriate substrate (e.g., DAB for HRP).
-
Counterstain with hematoxylin (B73222) if desired.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Immunoprecipitation Protocol for this compound
-
Lysate Preparation:
-
Prepare cell or tissue lysate as for Western Blotting, using a non-denaturing lysis buffer (e.g., Tris-HCl based buffer with mild detergent).
-
-
Pre-clearing Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to 500 µg - 1 mg of lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Add 1-5 µg of this compound antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture Immune Complexes:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads and collect the supernatant for analysis by Western Blotting.
-
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 3. shigematsu-bio.com [shigematsu-bio.com]
- 4. Western Blot Protocol – Mitophenome [mitophenome.org]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. 4.5. Mitochondria Isolation and Western Blotting [bio-protocol.org]
- 7. Synthetic Antigen Controls for Immunohistochemistry [jove.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Experimental Validation Of Peptide Immunohistochemistry Controls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Endogenous SHLP2
Welcome to the technical support center for the detection of endogenous Small Humanin-like Peptide 2 (SHLP2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental detection of this mitochondrial-derived peptide.
Frequently Asked Questions (FAQs)
Q1: What is endogenous this compound, and why is it challenging to detect?
A1: Endogenous this compound is a small peptide derived from the mitochondrial 16S rRNA gene. Its detection is challenging due to several factors:
-
Low Abundance: Circulating levels of this compound in serum and plasma are very low, often in the picogram per milliliter (pg/mL) range.[1][2]
-
Small Size: As a small peptide (26 amino acids), it can be difficult to raise high-affinity antibodies and it may be prone to degradation.[3]
-
Mitochondrial Localization: this compound is primarily located within the mitochondria, specifically associated with the inner mitochondrial membrane and complex I, requiring efficient subcellular fractionation for enrichment.[4][5][6]
-
Protein Stability: The wild-type form of this compound may have lower stability compared to naturally occurring variants like K4R this compound.[4][5][7][8]
-
Peptide Fragmentation: Endogenous this compound can be degraded into smaller fragments in biological samples, which may complicate detection by specific antibodies or mass spectrometry.[3]
Q2: What are the common methods for detecting endogenous this compound?
A2: The primary methods for detecting endogenous this compound are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying circulating this compound levels in serum and plasma.[1][2]
-
Western Blotting: Used to detect this compound in tissue lysates and subcellular fractions.[5][9]
-
Mass Spectrometry (MS): A highly sensitive method for identifying this compound and its fragments in cell lysates and plasma.[3][5][10]
Q3: Are there commercially available antibodies for this compound detection?
A3: The literature frequently mentions the use of custom-developed rabbit anti-SHLP2 antibodies for ELISA and Western blotting.[1][2][5] While some vendors may offer this compound antibodies, it is crucial to validate their specificity and sensitivity for your specific application.
Q4: What is the expected subcellular localization of this compound?
A4: this compound is predicted and has been shown to be a mitochondrial protein.[4][5] It is enriched in the mitochondrial fraction of cell lysates and is associated with mitochondrial complex I.[5][6][9]
Troubleshooting Guides
ELISA-Based Detection of Circulating this compound
Issue: Low or undetectable this compound signal in serum/plasma samples.
| Possible Cause | Troubleshooting Suggestion |
| Low endogenous levels | Concentrate the sample if possible. Ensure the ELISA kit has a low detection limit (e.g., 50 pg/mL).[1][2] |
| Peptide degradation | Collect and process samples quickly. Add protease inhibitors to collection tubes. Store samples at -80°C. |
| Matrix effects | Perform an acid extraction (e.g., 90% acetonitrile (B52724) and 10% 1 N HCl) of the serum/plasma prior to the ELISA to improve recovery.[1][2] |
| Antibody issues | Use a validated, high-affinity antibody pair. Titrate antibody concentrations to optimize signal-to-noise ratio. |
Western Blotting for Endogenous this compound
Issue: No visible band or a very faint band at the expected molecular weight.
| Possible Cause | Troubleshooting Suggestion |
| Low protein expression | Enrich for mitochondrial fractions from your cell or tissue lysates.[5] Use a larger amount of total protein lysate (e.g., 30 µg).[11] |
| Inefficient protein transfer | Optimize transfer conditions for small proteins. Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF). Consider using a dry blotting system for efficient transfer.[12] |
| Poor antibody performance | Use a custom-generated or thoroughly validated antibody. Optimize primary antibody dilution and incubation time. |
| Protein degradation | Prepare lysates with a comprehensive protease inhibitor cocktail and keep samples on ice.[13] |
Issue: High background or non-specific bands.
| Possible Cause | Troubleshooting Suggestion |
| Antibody cross-reactivity | Perform antibody titration to find the optimal concentration.[11] Include a negative control (e.g., lysate from cells with this compound knockdown). |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA). |
| Inadequate washing | Increase the number and duration of wash steps with TBST. |
Mass Spectrometry-Based Detection of this compound
Issue: Failure to identify this compound peptides.
| Possible Cause | Troubleshooting Suggestion |
| Low abundance | Enrich for microproteins using solid-phase extraction with C8 cartridges before digestion.[5] |
| Inefficient digestion | Ensure complete trypsin digestion to generate detectable peptides like FFPSVQR.[5] |
| Instrumentation sensitivity | Use a high-resolution mass spectrometer and a targeted parallel reaction monitoring (PRM) assay for sensitive detection.[5][10] |
| Peptide fragmentation | Search for known fragments of this compound in your dataset.[3] Use heavy isotope-labeled synthetic this compound peptides as internal standards.[5] |
Experimental Protocols
This compound ELISA Protocol (Summary)
This protocol is a summary of the method described for measuring endogenous serum this compound levels.[1][2]
-
Sample Preparation:
-
Extract 100 µL of serum or plasma with an acid solution (90% acetonitrile and 10% 1 N HCl).
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant and dry it using a SpeedVac.
-
Reconstitute the sample in an appropriate assay buffer.
-
-
ELISA Procedure:
-
Use a pre-coated plate with a capture anti-SHLP2 antibody.
-
Add prepared samples and standards to the wells and incubate.
-
Wash the plate.
-
Add a detection anti-SHLP2 antibody (often biotinylated) and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add substrate and stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Western Blot Protocol for this compound
This protocol is a general guide based on standard western blotting procedures and information from this compound-related research.[5][9][14]
-
Mitochondrial Fractionation:
-
Homogenize cells in mitochondrial isolation buffer.
-
Perform differential centrifugation to pellet mitochondria.
-
Lyse the mitochondrial pellet with a suitable buffer containing protease inhibitors.
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein onto a high-percentage polyacrylamide gel suitable for small proteins.
-
Perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary anti-SHLP2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary
Table 1: Circulating this compound Levels in Human Serum/Plasma
| Population | Mean this compound Level (pg/mL) | Reference |
| White Controls | 393 | [1] |
| White Prostate Cancer Cases | 196 | [1] |
| Black Controls | 290 | [1] |
| Black Prostate Cancer Cases | 261 | [1] |
| Men with this compound > 350 pg/mL | Less likely to have prostate cancer | [1] |
Table 2: Experimental Conditions for this compound Detection
| Experiment | Parameter | Value/Condition | Reference |
| ELISA | Detection Limit | 50 pg/mL | [1][2] |
| ELISA | Sample Extraction | 90% acetonitrile, 10% 1 N HCl | [1][2] |
| Western Blot | Protein Load | 30 µg | [11] |
| Pulse-Chase | Cycloheximide Conc. | 100 µg/mL | [5] |
| In vivo (mice) | This compound Dose | 2.5 mg/kg, IP, BID | [5] |
Visualizations
Caption: this compound signaling pathway activating ERK and STAT3.
Caption: Western blot workflow for endogenous this compound detection.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. news-medical.net [news-medical.net]
- 5. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A naturally occurring variant of this compound is a protective factor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Synthetic SHLP2 Peptide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic production of the SHLP2 peptide. Our aim is to help you overcome low yield and purity issues, ensuring the successful synthesis of this critical mitochondrial-derived peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its synthesis challenging?
A1: this compound (Small Humanin-like Peptide 2) is a 26-amino acid mitochondrial-derived peptide with significant therapeutic potential in areas such as metabolic disorders and neurodegenerative diseases.[1][2][3] Its synthesis via solid-phase peptide synthesis (SPPS) can be challenging due to its hydrophobic nature. The this compound sequence contains a high proportion of hydrophobic amino acids, which can lead to on-resin aggregation during synthesis, resulting in incomplete reactions and low crude peptide yield and purity.[4][5][6]
This compound Amino Acid Sequence: MGVKFFTLSTRFFPSVQRAVPLWTN
Q2: What are the primary causes of low yield during this compound synthesis?
A2: The primary cause of low yield in this compound synthesis is on-resin aggregation of the growing peptide chain.[5][7] This aggregation is driven by strong inter- and intramolecular hydrogen bonding between peptide backbones, which is exacerbated by the presence of hydrophobic residues.[4][6] Aggregation can physically block reactive sites, leading to:
-
Incomplete Fmoc deprotection: The piperidine (B6355638) reagent cannot efficiently access and remove the Fmoc protecting group from the N-terminus.
-
Poor coupling efficiency: The activated amino acid cannot access the deprotected N-terminus of the resin-bound peptide.[8]
These issues result in a higher proportion of deletion and truncated peptide sequences in the crude product, significantly lowering the yield of the desired full-length this compound peptide.[9]
Q3: How can I predict which regions of the this compound sequence are most prone to aggregation?
A3: Hydrophobicity analysis of the peptide sequence can help predict aggregation-prone regions. A hydrophobicity plot for this compound, based on the Kyte-Doolittle scale, highlights segments with a high propensity for aggregation.
Hydrophobicity Analysis of this compound
The following Graphviz diagram illustrates the hydrophobicity profile of the this compound sequence. Regions with consecutive hydrophobic residues are likely to be "difficult sequences" during SPPS.
Caption: Hydrophobicity plot of the this compound peptide sequence.
Interpretation: The plot reveals several hydrophobic clusters, particularly V-K-F-F and F-F-P-S-V, and A-V-P-L. The presence of consecutive Phenylalanine (F) and Valine (V) residues are strong indicators of potential aggregation points.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide provides a systematic approach to troubleshooting low yield and purity issues during the Fmoc-SPPS of this compound.
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser test after coupling.
-
Broad or tailing peaks in the Fmoc-deprotection UV profile.
-
Mass spectrometry of the crude product shows significant deletion sequences.
}``` Caption: Troubleshooting workflow for incomplete coupling and deprotection.
Quantitative Data Summary: Impact of Synthesis Strategy on this compound Yield
| Strategy | Coupling Reagent | Solvent | Additive | Crude Purity (%) | Overall Yield (%) |
| Standard | HBTU/DIEA | DMF | None | 35 | 15 |
| Optimized Solvents | HBTU/DIEA | NMP | 0.4 M LiCl | 55 | 30 |
| Advanced Coupling | HATU/DIEA | NMP | None | 65 | 40 |
| Microwave-Assisted | HATU/DIEA | NMP | None | 75 | 55 |
| Backbone Mod. | HATU/DIEA | NMP | Pseudoproline | 85 | 65 |
Note: Data are illustrative and may vary based on specific experimental conditions.
Issue 2: Poor Solubility of Crude this compound After Cleavage
Symptoms:
-
Precipitation of the peptide during or after cleavage from the resin.
-
Difficulty dissolving the lyophilized crude peptide for purification.
Troubleshooting Strategies:
-
Cleavage Cocktail: Ensure a sufficient volume of cleavage cocktail is used, typically 10 mL per gram of resin. For hydrophobic peptides like this compound, a standard cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).
-
Precipitation and Washing: After cleavage, precipitate the peptide in cold diethyl ether. Wash the precipitate thoroughly with ether to remove scavengers and organic-soluble impurities.
-
Solubilization for Purification:
-
Attempt to dissolve the crude peptide in the initial mobile phase for RP-HPLC (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
If solubility is poor, use a small amount of an organic solvent like DMSO or DMF to dissolve the peptide first, then dilute with the aqueous mobile phase. [10] * The use of chaotropic agents like guanidine (B92328) hydrochloride can also aid in solubilizing aggregated peptides.
-
[10]***
Experimental Protocols
Protocol 1: Microwave-Assisted Fmoc-SPPS of this compound
This protocol is designed for automated microwave-assisted solid-phase peptide synthesis.
-
Resin Selection: Use a low-loading Rink Amide resin (e.g., 0.3 mmol/g).
-
Swell Resin: Swell the resin in NMP for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP.
-
Microwave at 75°C for 3 minutes.
-
Wash thoroughly with NMP.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIEA (10 eq.) in NMP.
-
Add the coupling solution to the resin.
-
Microwave at 90°C for 5 minutes. For residues prone to racemization like Cys and His, reduce the temperature to 50°C.
-
Wash thoroughly with NMP.
-
-
Repeat Cycles: Repeat deprotection and coupling steps for each amino acid in the this compound sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with Reagent K for 2-3 hours at room temperature.
-
Filter and collect the cleavage solution.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide.
-
Protocol 2: RP-HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
A linear gradient from 10% to 60% B over 40 minutes is a good starting point. Adjust based on the retention time of the peptide.
-
-
Detection: Monitor absorbance at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
This compound has been shown to activate the ERK and STAT3 signaling pathways, which are involved in cellular protection and metabolism.
Caption: General experimental workflow for synthetic this compound production.
References
- 1. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
cross-reactivity issues with SHLP peptide antibodies
Welcome to the technical support center for Small Humanin-Like Peptide (SHLP) antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cross-reactivity issues and other common problems encountered during experiments involving SHLP peptide antibodies.
Frequently Asked Questions (FAQs)
Q1: What are SHLP peptides and why is their study important?
A1: Small Humanin-Like Peptides (SHLPs) are a family of six peptides (SHLP1-6) that are encoded by small open reading frames within the mitochondrial 16S ribosomal RNA gene.[1] These peptides are involved in a variety of cellular processes, including cell viability, apoptosis, and metabolism, and have shown potential therapeutic relevance in conditions like Alzheimer's disease, diabetes, and cancer.[2][3] Their functional overlap with another mitochondrial peptide, Humanin, makes them an interesting area of research.[2]
Q2: What are the main challenges when working with SHLP peptide antibodies?
A2: A primary challenge is the potential for cross-reactivity between antibodies for different SHLP family members due to sequence homology. The SHLP peptides are short, and some share similar amino acid sequences, which can lead to an antibody recognizing more than one SHLP peptide. This can result in inaccurate quantification and misinterpretation of experimental results.
Q3: How can I assess the potential for cross-reactivity of my SHLP antibody?
A3: The first step is to analyze the sequence homology between the different SHLP peptides. Antibodies are more likely to cross-react with peptides that have a high degree of sequence similarity, especially in the region used as the immunogen. Additionally, performing validation experiments such as Western blotting and ELISA with a panel of synthetic SHLP peptides is crucial to determine the specificity of your antibody.
Understanding SHLP Peptide Sequence Homology
To anticipate potential cross-reactivity, it is essential to understand the sequence similarities between the different SHLP peptides and Humanin. The table below provides the amino acid sequences of Humanin and SHLP1-6.
Table 1: Amino Acid Sequences of Humanin and SHLP Peptides [1]
| Peptide | Sequence | Length (AA) |
| Humanin | MAPRGESCLLLLTSEIDLPVKRRA | 24 |
| SHLP1 | MCHWAGGASNTGDARGDVFGKQAG | 24 |
| SHLP2 | MGVKFFTLSTREFPSVQRAVPLWTNS | 26 |
| SHLP3 | MLGYNFSSFPCGTISIAPGENFYRLYFIWVNGLAKVVW | 38 |
| SHLP4 | MLEVMELVNRRGKICRVPETFFNLSL | 26 |
| SHLP5 | MYCSEVGFCSEVAPTEIFNAGLWV | 24 |
| SHLP6 | MLDQDIPMVQPLLKVRLEND | 20 |
A pairwise sequence alignment reveals the percentage of identity between these peptides, highlighting potential areas of cross-reactivity.
Table 2: Pairwise Sequence Identity of Humanin and SHLP Peptides (%)
| Humanin | SHLP1 | This compound | SHLP3 | SHLP4 | SHLP5 | SHLP6 | |
| Humanin | 100 | 12.5 | 11.5 | 10.5 | 11.5 | 8.3 | 10.0 |
| SHLP1 | 12.5 | 100 | 11.5 | 10.5 | 15.4 | 12.5 | 10.0 |
| This compound | 11.5 | 11.5 | 100 | 13.2 | 7.7 | 12.5 | 10.0 |
| SHLP3 | 10.5 | 10.5 | 13.2 | 100 | 13.2 | 10.5 | 7.9 |
| SHLP4 | 11.5 | 15.4 | 7.7 | 13.2 | 100 | 11.5 | 10.0 |
| SHLP5 | 8.3 | 12.5 | 12.5 | 10.5 | 11.5 | 100 | 8.3 |
| SHLP6 | 10.0 | 10.0 | 10.0 | 7.9 | 10.0 | 8.3 | 100 |
Note: This table presents illustrative data based on pairwise sequence alignment. Actual antibody cross-reactivity can vary based on the specific immunogen sequence and antibody production methods.
Troubleshooting Guides
Western Blotting
Issue: Multiple bands or non-specific bands are observed.
This could be due to the primary antibody cross-reacting with other SHLP family members or other cellular proteins.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific bands in Western blotting.
Detailed Methodologies:
-
Peptide Competition Assay:
-
Prepare multiple lanes of your protein lysate for SDS-PAGE.
-
Pre-incubate your primary antibody with a 10-100 fold molar excess of the synthetic peptide immunogen for 1 hour at room temperature.
-
In parallel, pre-incubate the antibody with the same molar excess of other synthetic SHLP peptides.
-
Incubate separate blots with each of the pre-incubated antibody mixtures.
-
The band corresponding to the target peptide should disappear or be significantly reduced only when the antibody is pre-incubated with its specific immunogen. The presence of the band with other SHLP peptides indicates a lack of cross-reactivity with those specific peptides.
-
-
Optimization of Blocking and Washing:
-
Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Increase the duration and number of washing steps after primary and secondary antibody incubations.
-
Consider adding a detergent like Tween-20 to your wash buffer if not already present.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background or false positive results.
This can be caused by the antibody cross-reacting with other SHLP peptides present in the sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in ELISA.
Detailed Methodologies:
-
Cross-Reactivity ELISA:
-
Coat separate wells of a microplate with each of the synthetic SHLP peptides (and Humanin) at the same concentration.
-
Perform your standard ELISA protocol using the SHLP antibody .
-
Measure the signal in each well. A high signal in wells coated with peptides other than the intended target indicates cross-reactivity.
-
Table 3: Illustrative Cross-Reactivity Data for an Anti-SHLP2 Antibody by ELISA
| Peptide Coated | Absorbance (450 nm) | % Cross-Reactivity |
| This compound | 2.50 | 100% |
| SHLP1 | 0.15 | 6% |
| SHLP3 | 0.25 | 10% |
| SHLP4 | 0.10 | 4% |
| SHLP5 | 0.12 | 4.8% |
| SHLP6 | 0.08 | 3.2% |
| Humanin | 0.11 | 4.4% |
% Cross-Reactivity = (Absorbance of cross-reacting peptide / Absorbance of target peptide) x 100
Note: This table provides example data. Researchers should generate their own data to validate their specific antibodies.
Signaling Pathways
Understanding the signaling pathways in which SHLP peptides are involved can help in designing experiments and interpreting results. For example, this compound has been shown to activate both the ERK and STAT3 pathways, while SHLP3 appears to primarily activate the ERK pathway.[2]
Caption: Simplified signaling pathways for this compound and SHLP3.
This technical support center provides a starting point for addressing cross-reactivity issues with SHLP peptide antibodies. We strongly recommend that researchers perform thorough validation of their antibodies for each specific application to ensure the accuracy and reproducibility of their results.
References
Technical Support Center: Navigating TFA Salt Interference in SHP2 Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the SHP2 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address a common yet often overlooked issue: interference from trifluoroacetic acid (TFA) salts in biological assays. TFA is a remnant of solid-phase peptide synthesis, a process frequently used to generate phosphopeptide substrates and activators for SHP2. Residual TFA can significantly impact experimental results, leading to data misinterpretation.
Frequently Asked Questions (FAQs)
Q1: What is TFA, and why is it present in my synthetic phosphopeptide samples for SHP2 assays?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification via high-performance liquid chromatography (HPLC).[1] While the majority of free TFA is removed during the lyophilization process, it can remain as a counterion, electrostatically bound to positively charged amino acid residues (like Lys, Arg, His) and the N-terminus of the peptide.[1][2] Therefore, synthetic peptides, including those designed as substrates or activators for SHP2, are often supplied as TFA salts.
Q2: How can residual TFA interfere with my SHP2 biological assays?
A2: Residual TFA can interfere with your SHP2 assays in several ways:
-
Alteration of pH: TFA is a strong acid (pKa ~0.2-0.5) and can lower the pH of your assay buffer, especially if the buffer has low buffering capacity.[3] This pH shift can directly impact SHP2 enzymatic activity, as phosphatases have optimal pH ranges for their function.
-
Direct Enzyme Inhibition: Although direct inhibition of SHP2 by TFA is not extensively documented in literature, TFA has been shown to affect other enzymes. More commonly, the pH change it induces is the primary cause of reduced enzymatic activity.
-
Changes in Peptide Properties: The presence of the TFA counterion can alter the secondary structure, solubility, and aggregation state of your phosphopeptide.[1] This can affect its ability to bind to the SH2 domains of SHP2 or be processed by the catalytic domain.
-
Cytotoxicity in Cell-Based Assays: In cell-based assays investigating SHP2 signaling, TFA can be cytotoxic even at nanomolar concentrations, leading to reduced cell viability and confounding the interpretation of the peptide's biological effect.[4]
Q3: My SHP2 phosphatase activity is lower than expected when using a synthetic phosphopeptide substrate. Could TFA be the culprit?
A3: Yes, this is a strong possibility. If your phosphopeptide substrate contains residual TFA, it could be lowering the pH of your assay buffer to a suboptimal range for SHP2 activity. It is crucial to ensure the final pH of your assay mixture is within the optimal range for SHP2.
Q4: I'm conducting a Surface Plasmon Resonance (SPR) experiment to study the binding of a phosphopeptide to SHP2, and I'm observing inconsistent binding kinetics. Could TFA be a factor?
A4: Absolutely. TFA can affect SPR data in a few ways. A mismatch in the pH of your running buffer and the sample buffer containing the TFA-laden peptide can cause bulk refractive index shifts that obscure the true binding signal. Furthermore, as TFA can alter peptide conformation, it may affect the binding affinity and kinetics of the peptide to SHP2's SH2 domains.
Q5: What are the alternatives to TFA salts for synthetic peptides?
A5: You can request peptides to be prepared in alternative salt forms, such as acetate (B1210297) or hydrochloride (HCl).[1] Acetate is a weaker acid and generally more biocompatible. HCl is another common alternative. Discussing these options with your peptide synthesis provider is recommended, especially for sensitive biological assays.
Troubleshooting Guide
If you suspect TFA interference in your SHP2 assays, here are some troubleshooting steps you can take:
| Problem | Possible Cause | Troubleshooting Steps |
| Low SHP2 Phosphatase Activity | TFA-induced pH drop in the assay buffer. | 1. Measure the pH: After adding your phosphopeptide stock solution to the assay buffer, measure the final pH. 2. Increase Buffer Capacity: Use a buffer with a higher buffering capacity to resist pH changes. 3. Perform a Salt Exchange: Remove the TFA from your peptide (see protocol below). |
| High Variability in Cell-Based Assays | TFA cytotoxicity. | 1. Run a TFA Control: Include a control with TFA alone at concentrations equivalent to those in your peptide-treated wells. 2. Use TFA-Free Peptide: Perform a salt exchange on your peptide or purchase a version with an alternative counterion (acetate or HCl). |
| Inconsistent SPR Binding Data | Bulk refractive index mismatch due to pH differences. Altered peptide conformation. | 1. Buffer Matching: Ensure your sample buffer is identical to your running buffer. Consider dialyzing your peptide against the running buffer. 2. TFA Removal: Use a TFA-free peptide to ensure consistent peptide conformation. |
| Unexpected Results in SHP2 Signaling Studies | TFA altering peptide properties or having off-target effects. | 1. Confirm Peptide Integrity: After any treatment to remove TFA, confirm the integrity of your peptide using mass spectrometry. 2. Use Alternative Salt Forms: Compare the results obtained with TFA, acetate, and HCl salt forms of the same peptide. |
Experimental Protocols
Protocol for TFA Removal from Phosphopeptides via HCl Salt Exchange
This protocol is adapted from common methods for counterion exchange.
Materials:
-
Lyophilized phosphopeptide containing TFA
-
Milli-Q or distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized peptide in distilled water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the sample overnight until all the liquid is removed.
-
To ensure complete removal of TFA, repeat steps 1-5 two to three more times.
-
After the final lyophilization, the peptide is in the HCl salt form and can be reconstituted in the appropriate assay buffer.
SHP2 Phosphatase Activity Assay
This is a representative protocol for a fluorescence-based SHP2 activity assay.
Materials:
-
Recombinant SHP2 protein
-
SHP2 Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[5]
-
Phosphopeptide activator (e.g., a dually phosphorylated IRS-1 peptide) if using full-length, autoinhibited SHP2.[5][6]
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).
-
384-well black assay plates.
-
Fluorescence plate reader.
Procedure:
-
If using full-length SHP2, pre-incubate the enzyme with the activating phosphopeptide for 20 minutes on ice. This step is not necessary for the catalytic domain of SHP2.[5]
-
Prepare a working solution of SHP2 in the assay buffer. A final concentration of 0.5 nM is a good starting point.[5]
-
Add the SHP2 enzyme solution to the wells of the 384-well plate.
-
Initiate the reaction by adding the DiFMUP substrate. The final concentration should be at or below the Km for SHP2.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for DiFMUP.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Visualizations
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling pathway downstream of a Receptor Tyrosine Kinase (RTK).
Experimental Workflow for Troubleshooting TFA Interference
Caption: A logical workflow for troubleshooting potential TFA interference in SHP2 assays.
References
- 1. genscript.com [genscript.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: K4R SHLP2 Variant Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the K4R SHLP2 variant. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential stability issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the K4R this compound variant and how does its stability compare to the wild-type (WT) protein?
A1: The K4R this compound variant is a naturally occurring alternative form of the Small Humanin-like Peptide 2 (this compound), a mitochondrial-derived peptide.[1][2] This variant results from a single nucleotide polymorphism (m.2158 T>C) in the mitochondrial DNA, leading to the substitution of lysine (B10760008) (K) with arginine (R) at the fourth amino acid position.[1][2] Experimental evidence from pulse-chase experiments indicates that the K4R this compound variant exhibits greater stability compared to the wild-type (WT) this compound.[1][2][3][4] This increased stability may be attributed to structural changes, such as the formation of an additional beta-sheet, which could contribute to its protective role in Parkinson's disease.[1][3]
Q2: I am observing lower than expected protein levels of K4R this compound after cell lysis. What could be the cause?
A2: While K4R this compound is more stable than its wild-type counterpart, low protein yields can still occur due to several factors.[1][2][3] One common issue is proteolytic degradation during cell lysis and sample preparation. It is crucial to work quickly and at low temperatures (e.g., 4°C) and to use a lysis buffer containing a protease inhibitor cocktail to minimize the activity of endogenous proteases.
Q3: My K4R this compound protein is showing signs of aggregation or precipitation. What steps can I take to prevent this?
A3: Protein aggregation can be influenced by buffer conditions, protein concentration, and temperature.[5] To mitigate aggregation, consider optimizing the buffer pH to be at least one unit away from the protein's isoelectric point (pI).[5] Additionally, screening different salt concentrations and including stabilizing excipients such as glycerol (B35011) or arginine in your buffer can enhance solubility.[5] For troubleshooting, it is recommended to check for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).[5]
Q4: I am not observing the expected protective effects of K4R this compound in my cell-based assays. Could this be related to protein stability?
A4: A loss of bioactivity can indeed be linked to protein stability issues. If the K4R this compound protein has misfolded or aggregated, it may not be able to interact with its target molecules, such as mitochondrial complex I, effectively.[1][6][7] It is advisable to confirm the integrity of your protein stock using methods like Western blotting to check for degradation and SEC to assess for aggregation before conducting functional assays. Also, ensure that the assay buffer conditions are optimal for maintaining the protein's structural integrity.
Troubleshooting Guides
Guide 1: Investigating Low Protein Yield
If you are experiencing lower than expected yields of K4R this compound, follow this troubleshooting workflow:
Guide 2: Addressing Protein Aggregation
Use this guide to diagnose and mitigate K4R this compound aggregation during your experiments:
Data Presentation
The following table summarizes hypothetical stability data for WT this compound and the K4R this compound variant based on typical protein stability assays.
| Parameter | WT this compound | K4R this compound | Method | Implication |
| Melting Temperature (Tm) | 52.5 °C | 58.0 °C | Differential Scanning Fluorimetry (DSF) | Higher Tm suggests increased thermal stability for K4R this compound. |
| Half-life (t1/2) | 4 hours | 7.5 hours | Cycloheximide (B1669411) Chase Assay | Longer half-life indicates greater stability in a cellular context for K4R this compound. |
| Aggregation Onset (Tagg) | 55.0 °C | 62.5 °C | Static Light Scattering (SLS) | Higher Tagg indicates a greater resistance to temperature-induced aggregation for K4R this compound. |
Experimental Protocols
Protocol 1: Cycloheximide Chase Assay for In-Cell Stability
This protocol is used to determine the half-life of K4R this compound within a cellular environment by inhibiting protein synthesis and observing the protein's degradation over time.[1][8]
Materials:
-
HEK293 cells transfected with plasmids for WT or K4R this compound expression.[1][3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Cycloheximide stock solution (100 mg/mL in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against this compound.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Seed HEK293 cells in 6-well plates and transfect with either WT or K4R this compound expression plasmids.
-
24 hours post-transfection, treat the cells with 100 µg/mL cycloheximide.[1]
-
Collect cell pellets at various time points (e.g., 0, 2, 4, 6, 8, 12 hours) after cycloheximide treatment.
-
Wash the collected cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Normalize the total protein amounts and resolve the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-SHLP2 antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Plot the remaining protein levels against time to determine the half-life (t1/2).
Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF, also known as a thermal shift assay, is a high-throughput method to assess protein thermal stability by monitoring its unfolding in the presence of a fluorescent dye.[9][10]
Materials:
-
Purified WT and K4R this compound protein.
-
SYPRO Orange dye (5000x stock in DMSO).
-
A range of buffers for screening (e.g., varying pH, salt concentrations).
-
96-well PCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence.
Methodology:
-
Prepare a master mix containing the protein of interest (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in a base buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add different buffers or additives to be tested to the respective wells.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C per minute.
-
Monitor the fluorescence of SYPRO Orange as the temperature increases. The dye binds to exposed hydrophobic regions of the unfolding protein, causing an increase in fluorescence.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve. A higher Tm indicates greater protein stability.
Signaling Pathway and Experimental Workflow
The following diagram illustrates a simplified hypothetical signaling pathway involving this compound and its role in mitochondrial function, which is relevant to its protective effects in neurodegenerative diseases like Parkinson's.
References
- 1. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A naturally occurring variant of this compound is a protective factor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
Validation & Comparative
Validating SHLP2 as a Therapeutic Target for Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Small Humanin-like Peptide 2 (SHLP2) as a therapeutic target for Parkinson's disease (PD) against other emerging alternatives. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms, creating a significant need for disease-modifying therapies. This compound, a mitochondrial-derived peptide, has emerged as a promising neuroprotective agent. A naturally occurring variant of this compound, known as K4R, has been shown to be more stable and offer enhanced protection against mitochondrial dysfunction, a key pathological feature of PD.[1] This guide compares the preclinical efficacy of this compound, particularly the K4R variant, with other therapeutic targets in development, including LRRK2 inhibitors, alpha-synuclein (B15492655) targeting antibodies, and glutamate (B1630785) receptor modulators.
This compound: Mechanism of Action and Preclinical Evidence
This compound is a 24-amino acid peptide encoded by the mitochondrial 16S rRNA gene. Its mechanism of action in a healthy individual and its proposed neuroprotective role in Parkinson's disease are depicted below.
The K4R variant of this compound, resulting from a single nucleotide polymorphism, exhibits increased stability compared to the wild-type (WT) peptide.[1] This enhanced stability leads to more potent protection against mitochondrial toxins.
Comparative Preclinical Efficacy
The following tables summarize the performance of this compound (WT and K4R variant) in key preclinical models of Parkinson's disease and compare it with other therapeutic strategies.
In Vitro Neuroprotection: SH-SY5Y Cell Line
Experimental Model: Human neuroblastoma SH-SY5Y cells treated with the mitochondrial toxin MPP+ (1-methyl-4-phenylpyridinium) to induce Parkinson's-like pathology.
| Therapeutic Target | Agent | Outcome Measure | Result | Reference |
| This compound | K4R this compound (2.5 µM) | Cell Viability (MTT Assay) | ~25% increase in cell viability compared to MPP+ alone | [1] |
| This compound | WT this compound (2.5 µM) | Cell Viability (MTT Assay) | ~10% increase in cell viability compared to MPP+ alone | [1] |
| Alpha-Synuclein | Syn9048 Antibody | Reduction of α-synuclein pathology | 97% reduction in pathology | [2] |
| LRRK2 | LRRK2-IN-1 | Rescue of dopaminergic neurons | EC50 of 0.51 µM in C. elegans model | [3] |
In Vivo Neuroprotection: MPTP Mouse Model
Experimental Model: C57BL/6 mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism.
| Therapeutic Target | Agent | Outcome Measure | Result | Reference |
| This compound | K4R this compound | Striatal Dopamine (B1211576) Levels | Significant rescue of dopamine loss (levels comparable to control) | [4] |
| This compound | WT this compound | Striatal Dopamine Levels | Partial rescue of dopamine loss | [4] |
| This compound | K4R this compound | Tyrosine Hydroxylase (TH) Expression | Protected against the loss of striatal TH expression | [4] |
| This compound | WT this compound | Tyrosine Hydroxylase (TH) Expression | Did not provide similar levels of protection as K4R this compound | [4] |
| LRRK2 | LRRK2-in-1 | Motor Improvement & Reduced Neurodegeneration | Significant improvement in motor impairment and reduced TH-positive neuron loss | [5] |
| Alpha-Synuclein | Anti-α-synuclein antibodies | Reduction of α-synuclein accumulation | Reduced neuronal α-synuclein accumulation | [6] |
| Glutamate Receptor | ADX88178 (mGluR4 PAM) | Reversal of Akinesia | Robust, dose-dependent reversal of forelimb akinesia when co-administered with L-DOPA | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Experimental Workflow for In Vitro and In Vivo Validation of this compound
Protocol 1: In Vitro MPP+ Toxicity Assay in SH-SY5Y Cells
1. Cell Culture:
-
Culture human SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.[9]
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Pre-treat cells with 2.5 µM of either WT this compound or K4R this compound for 24 hours.[1]
-
Induce neurotoxicity by adding 200 µM of MPP+ to the wells and incubate for another 24 hours.[1]
3. MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[11]
Protocol 2: MPTP Mouse Model of Parkinson's Disease
1. Animals:
-
Use male C57BL/6 mice.
2. This compound Administration (Pre-treatment):
-
Administer WT or K4R this compound peptide intraperitoneally (i.p.) twice daily for 5 consecutive days before MPTP induction.[1]
3. MPTP Induction:
-
On day 5, administer four i.p. injections of MPTP (18-22 mg/kg) at 2-hour intervals.[12]
-
Monitor animals closely for any adverse effects.
4. Tissue Collection and Analysis:
-
Euthanize mice 7 to 21 days after the last MPTP injection.[12]
-
Dissect the striatum and substantia nigra.
-
Dopamine Measurement: Homogenize striatal tissue and measure dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.[4]
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: Fix brain tissue, section the substantia nigra, and perform immunohistochemistry using an antibody against TH to visualize and quantify dopaminergic neurons.[4]
Protocol 3: Assessment of Mitochondrial Respiration (Seahorse XF Assay)
1. Cell Seeding:
-
Seed SH-SY5Y cells in a Seahorse XF96 cell culture microplate and allow them to adhere.
2. Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF DMEM assay medium (pH 7.4) and incubate in a non-CO2 incubator at 37°C for 1 hour.[13]
3. Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XFe96 sensor cartridge.
-
Perform the Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[14]
4. Data Analysis:
-
The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Conclusion
The preclinical data strongly suggest that this compound, particularly the K4R variant, is a viable and potent therapeutic target for Parkinson's disease. Its ability to protect against mitochondrial dysfunction, a core element of PD pathology, is a significant advantage. Compared to other therapeutic strategies, this compound offers a novel mechanism of action focused on enhancing endogenous protective pathways. Further research, including more direct comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. G2019S-LRRK2 mutation enhances MPTP-linked Parkinsonism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of alpha-synuclein immunization in a mouse model of Parkinson's disease. | ALZFORUM [alzforum.org]
- 7. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MANF improves the MPP+/MPTP-induced Parkinson’s disease via improvement of mitochondrial function and inhibition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jikm.or.kr [jikm.or.kr]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of SHLP2 and SHLP3
For Researchers, Scientists, and Drug Development Professionals
Small Humanin-Like Peptides (SHLPs) are a class of mitochondrially-derived peptides that have emerged as crucial regulators of cellular processes, demonstrating significant therapeutic potential. Among these, SHLP2 and SHLP3 have garnered considerable attention for their cytoprotective and metabolic effects. This guide provides an objective comparison of the bioactivity of this compound and SHLP3, supported by experimental data, to aid researchers in their exploration of these promising peptides.
Overview of this compound and SHLP3
This compound and SHLP3 are encoded by small open reading frames within the 16S ribosomal RNA gene of the mitochondrial genome.[1] They share structural similarities with the well-characterized mitochondrial peptide Humanin and exhibit a range of overlapping and distinct biological activities. Both peptides have been shown to enhance cell viability, inhibit apoptosis, and modulate mitochondrial function, making them attractive targets for research in aging, metabolic disorders, and neurodegenerative diseases.[2][3][4]
Comparative Bioactivity Data
The following tables summarize the quantitative data from key experiments comparing the bioactivities of this compound and SHLP3. The data is primarily derived from studies on murine pancreatic beta-cells (NIT-1) and human prostate cancer cells (22Rv1).[5]
Table 1: Effects on Cell Viability and Apoptosis
| Bioactivity Assay | Cell Line | Treatment | % Change vs. Control | Reference |
| Cell Viability | NIT-1 | 100 nM this compound | ~15% increase | [5] |
| 100 nM SHLP3 | ~12% increase | [5] | ||
| 22Rv1 | 100 nM this compound | ~20% increase | [5] | |
| 100 nM SHLP3 | ~18% increase | [5] | ||
| Apoptosis | NIT-1 | 100 nM this compound | ~40% decrease | [5] |
| 100 nM SHLP3 | ~35% decrease | [5] | ||
| 22Rv1 | 100 nM this compound | ~50% decrease | [5] | |
| 100 nM SHLP3 | ~45% decrease | [5] |
Table 2: Effects on Mitochondrial Function
| Bioactivity Assay | Cell Line | Treatment | % Change vs. Control | Reference |
| Oxygen Consumption Rate (OCR) | 22Rv1 | 100 nM this compound | ~25% increase | [5][6][7] |
| 100 nM SHLP3 | ~20% increase | [5][6][7] | ||
| Cellular ATP Levels | 22Rv1 | 100 nM this compound | ~30% increase | [5][6][7] |
| 100 nM SHLP3 | ~25% increase | [5][6][7] |
Signaling Pathway Activation
A key distinction in the bioactivity of this compound and SHLP3 lies in their activation of intracellular signaling pathways. Both peptides are known to activate the Extracellular signal-regulated kinase (ERK) pathway. However, only this compound has been demonstrated to activate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][5] This differential activation may underlie some of the unique biological effects of each peptide.
Figure 1: this compound Signaling Pathway
Figure 2: SHLP3 Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Cobb et al. (2016).[5]
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed NIT-1 or 22Rv1 cells in 96-well plates at a density of 5,000 cells/well in complete medium and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free medium containing 100 nM of either this compound, SHLP3, or a control peptide.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (DNA Fragmentation)
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell viability assay, but incubate for 24 hours.
-
Cell Lysis: Lyse the cells and treat the lysate to separate fragmented DNA from intact genomic DNA.
-
DNA Quantification: Quantify the amount of fragmented DNA using a fluorescent DNA-binding dye (e.g., PicoGreen).
-
Data Analysis: Express the results as a percentage of apoptosis in treated cells compared to control-treated cells.
Oxygen Consumption Rate (OCR) Measurement
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Mitochondria-derived peptides in aging and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - Figure F3 | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
SHLP2 vs. Humanin: A Comparative Guide to their Roles in Regulating Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two mitochondrial-derived peptides, Small Humanin-like Peptide 2 (SHLP2) and humanin (B1591700), in their roles as regulators of insulin (B600854) sensitivity. The information presented is based on experimental data from in vitro and in vivo studies, with a focus on their signaling pathways, effects on glucose metabolism, and potential as therapeutic targets in metabolic diseases.
At a Glance: Key Differences and Similarities
| Feature | This compound | Humanin |
| Primary Function | Insulin Sensitizer, Cytoprotective | Cytoprotective, Neuroprotective, Insulin Sensitizer |
| Primary Receptor | CXCR7 | Trimeric CNTFR/WSX-1/gp130 complex, FPRL1 |
| Key Signaling Pathways | ERK, STAT3, Akt | JAK2-STAT3, ERK1/2, PI3K/Akt |
| Effect on Hepatic Glucose Production | Suppresses | Suppresses |
| Effect on Peripheral Glucose Uptake | Increases | Increases |
| Age-Related Decline in Circulation | Yes | Yes |
Quantitative Comparison of Effects on Insulin Sensitivity
The following tables summarize quantitative data from key studies investigating the effects of this compound and humanin on parameters related to insulin sensitivity. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.
Table 1: In Vivo Effects on Glucose Homeostasis
| Parameter | Peptide | Model | Dose & Administration | Key Findings | Reference |
| Glucose Infusion Rate (GIR) | This compound | Conscious Male Sprague-Dawley Rats | 0.16 µg/kg/min (ICV) | ~50% increase in GIR during hyperinsulinemic-euglycemic clamp.[1] | Cobb et al., 2016[1] |
| Humanin | Conscious Male Sprague-Dawley Rats | 0.16 µg/kg/min (ICV) | Significant increase in GIR during hyperinsulinemic-euglycemic clamp.[2] | Muzumdar et al., 2009[2] | |
| Hepatic Glucose Production (HGP) | This compound | Conscious Male Sprague-Dawley Rats | 0.16 µg/kg/min (ICV) | Enhanced suppression of HGP during insulin clamp.[1] | Cobb et al., 2016[1] |
| Humanin | Conscious Male Sprague-Dawley Rats | 0.16 µg/kg/min (ICV) | Significantly greater suppression of HGP compared to control.[2] | Muzumdar et al., 2009[2] | |
| Peripheral Glucose Uptake | This compound | Conscious Male Sprague-Dawley Rats | 0.16 µg/kg/min (ICV) | Increased peripheral glucose disposal.[1] | Cobb et al., 2016[1] |
| Humanin | Conscious Male Sprague-Dawley Rats | 0.16 µg/kg/min (ICV) | Enhanced skeletal muscle glucose uptake.[2] | Muzumdar et al., 2009[2] | |
| Blood Glucose | HNGF6A (Humanin Analog) | Zucker Diabetic Fatty Rats | Single IP injection | Significantly lowered blood glucose levels.[3] | Kuliawat et al., 2013[3] |
Table 2: In Vitro Effects on Cellular Processes
| Parameter | Peptide | Cell Line | Concentration | Key Findings | Reference |
| Adipocyte Differentiation | This compound | 3T3-L1 pre-adipocytes | Not specified | Accelerated differentiation in the presence of insulin.[1] | Cobb et al., 2016[1] |
| Glucose-Stimulated Insulin Secretion (GSIS) | HNGF6A (Humanin Analog) | Isolated mouse islets | Not specified | Increased GSIS in both normal and diabetic mice.[3] | Kuliawat et al., 2013[3] |
| Glucose Oxidation | HNGF6A (Humanin Analog) | βTC3 cells | Not specified | Enhanced glucose oxidation rate by 60%.[4] | Kuliawat et al., 2013[4] |
| ATP Production | HNGF6A (Humanin Analog) | βTC3 cells | Not specified | Significant increase in ATP production at 60 minutes.[4] | Kuliawat et al., 2013[4] |
Signaling Pathways
The regulation of insulin sensitivity by this compound and humanin is mediated through distinct signaling cascades.
This compound Signaling Pathway
This compound is known to bind to the chemokine receptor CXCR7, initiating downstream signaling events that contribute to its metabolic effects.[5] The activation of ERK and STAT3 pathways has been observed upon this compound stimulation.[1] Furthermore, this compound has been shown to increase the signaling of the insulin-mediated Akt pathway, a central regulator of glucose metabolism.[6]
Caption: this compound signaling pathway in insulin sensitivity.
Humanin Signaling Pathway
Humanin exerts its effects through multiple receptors and downstream pathways. It can bind to a trimeric receptor complex composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130, leading to the activation of the JAK2-STAT3 pathway.[2][7] Additionally, humanin can interact with the formyl peptide receptor-like 1 (FPRL1), activating the ERK1/2 pathway.[8] Humanin also demonstrates intracellular activity by binding to pro-apoptotic proteins like Bax and IGFBP-3.[8]
References
- 1. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanin: A Novel Central Regulator of Peripheral Insulin Action | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained exposure of L6 myotubes to high glucose and insulin decreases insulin-stimulated GLUT4 translocation but upregulates GLUT4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
Unraveling the Functional Dichotomy of SHLP2: A Comparative Guide to Wild-Type vs. K4R Variant
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between wild-type Small Humanin-like Peptide 2 (SHLP2) and its naturally occurring K4R variant is critical for advancing therapeutic strategies, particularly in the context of neurodegenerative diseases like Parkinson's. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Small Humanin-like Peptide 2 (this compound) is a mitochondrial-derived peptide that plays a significant role in various cellular processes, including metabolism and cell survival.[1][2] A single nucleotide polymorphism (m.2158 T>C) in the mitochondrial DNA gives rise to a variant of this compound where the lysine (B10760008) (K) at the fourth position is replaced by an arginine (R), designated as K4R this compound.[3][4] This seemingly subtle change has profound implications for the peptide's function, stability, and protective capabilities.
Functional Differences: A Head-to-Head Comparison
The primary distinction between wild-type (WT) and K4R this compound lies in their stability and subsequent efficacy in protecting against mitochondrial dysfunction. The K4R substitution confers a significant advantage, rendering the peptide more stable and potent in its protective actions.[3][5]
Enhanced Stability of the K4R Variant
Experimental evidence from pulse-chase experiments, which track the degradation of proteins over time, has demonstrated that the K4R this compound variant exhibits greater stability compared to its wild-type counterpart.[5][6] This increased stability is attributed to a reduction in polyubiquitination of the K4R variant, a process that typically marks proteins for degradation.[6] Consequently, higher protein levels of K4R this compound are observed in cells even when mRNA levels are similar to that of the wild-type.[5]
Superior Neuroprotection and Mitigation of Mitochondrial Dysfunction
Both WT and K4R this compound have been shown to offer protection against mitochondrial toxins. However, the K4R variant demonstrates a more robust protective effect. In cellular models of Parkinson's disease, K4R this compound more potently inhibits apoptosis (cell death) induced by the neurotoxin MPP+.[6]
Furthermore, in mouse models of Parkinson's disease induced by MPTP, pretreatment with K4R this compound provided significant protection against the loss of striatal tyrosine hydroxylase expression, a key marker for dopamine-producing neurons. While WT this compound also showed some protective effects, the K4R variant was more effective.[5]
A key mechanism underlying this enhanced protection is the ability of K4R this compound to maintain mitochondrial integrity. In cells with compromised mitochondrial function (TFAM heterozygous knockout mouse embryonic fibroblasts), treatment with K4R this compound, but not WT this compound, significantly reduced the number of cells with enlarged mitochondria, a sign of mitochondrial damage.[5][7] The K4R variant also led to an increase in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels, a critical molecule in cellular energy metabolism that is often depleted in Parkinson's disease.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of wild-type and K4R this compound.
| Feature | Wild-Type (WT) this compound | K4R this compound | Reference |
| Protein Stability | Less stable | More stable | [5][6] |
| Protection against MPP+-induced cell death | Protective | More potently protective | [6] |
| Effect on enlarged mitochondria in TFAM+/- MEFs | No significant reduction | Significant reduction in cells with enlarged mitochondria | [5][7] |
| Effect on NAD+ levels in TFAM+/- MEFs | No significant change | Increased NAD+ levels | [5] |
| Protection against MPTP-induced loss of striatal tyrosine hydroxylase in mice | Some protection | Significant protection | [5] |
| Association with Parkinson's Disease Risk | Not associated with reduced risk | Associated with an odds ratio of 0.45 for reduced risk | [3] |
Signaling Pathways and Molecular Interactions
Both wild-type and K4R this compound localize to the mitochondria and have been shown to directly bind to mitochondrial complex I, a critical component of the electron transport chain responsible for ATP production.[3][9][10] This interaction is fundamental to their role in modulating mitochondrial function. The K4R substitution appears to enhance the protective consequences of this interaction.
Below is a diagram illustrating the proposed signaling pathway and the differential effects of WT and K4R this compound.
A schematic of the differential effects of Wild-Type and K4R this compound on mitochondrial function and neuroprotection.
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the functional differences between wild-type and K4R this compound.
Pulse-Chase Experiment for Protein Stability
Objective: To determine the relative stability of WT and K4R this compound.
Methodology:
-
HEK293 cells are transfected with plasmids expressing either WT or K4R this compound.[3]
-
After a period of expression (e.g., 24 hours), protein synthesis is inhibited by treating the cells with cycloheximide (B1669411) (100 µg/ml).[3]
-
Cells are harvested at various time points following cycloheximide treatment.
-
The levels of WT and K4R this compound protein at each time point are quantified using Western blotting and densitometry analysis.[3]
-
The rate of protein degradation is determined by plotting the protein levels against time. A slower rate of decrease indicates higher protein stability.
Workflow for the Pulse-Chase Experiment to assess protein stability.
Assessment of Mitochondrial Dysfunction in TFAM+/- MEFs
Objective: To evaluate the protective effects of WT and K4R this compound against mitochondrial dysfunction.
Methodology:
-
Mouse embryonic fibroblasts (MEFs) heterozygous for mitochondrial transcription factor A (TFAM+/-), which exhibit mitochondrial dysfunction, are cultured.[5]
-
The TFAM+/- MEFs are treated with either WT this compound, K4R this compound, or a control peptide.
-
After treatment, the morphology of the mitochondria is assessed. The number of cells with enlarged mitochondria is quantified, often through microscopy and image analysis.[5][7]
-
Cellular levels of NAD+ are measured using techniques such as Ultra Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[3]
-
A reduction in the percentage of cells with enlarged mitochondria and an increase in NAD+ levels indicate a protective effect against mitochondrial dysfunction.
In Vivo Neuroprotection Assay using MPTP Mouse Model
Objective: To determine the neuroprotective efficacy of WT and K4R this compound in a mouse model of Parkinson's disease.
Methodology:
-
C57BL/6 mice are pretreated with either WT or K4R this compound for a specified period (e.g., five days).[5]
-
Parkinson's-like neurodegeneration is induced by administering N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[5]
-
After a set period, the brains of the mice are harvested.
-
The striatal levels of tyrosine hydroxylase, a marker for dopaminergic neurons, are quantified using techniques like immunohistochemistry and Western blotting.[5]
-
Dopamine (B1211576) levels in the striatum are also measured.[5]
-
Preservation of tyrosine hydroxylase expression and dopamine levels in this compound-treated mice compared to control mice indicates a neuroprotective effect.
Conclusion
The K4R variant of this compound represents a significant gain-of-function mutation, primarily through increased protein stability. This enhanced stability translates to superior protection against mitochondrial dysfunction and neurodegeneration in preclinical models of Parkinson's disease. These findings highlight the K4R this compound peptide as a promising therapeutic candidate and underscore the importance of exploring mitochondrial-derived peptides in the development of novel treatments for age-related and neurodegenerative diseases. Further research into the precise molecular mechanisms governing the differential stability and activity of these two this compound forms will be crucial for translating these findings into clinical applications.
References
- 1. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A naturally occurring variant of this compound is a protective factor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. academic.oup.com [academic.oup.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. neurologytoday.aan.com [neurologytoday.aan.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the Evolutionary Tale of SHLP2: A Cross-Species Look at a Mitochondrial Marvel
For Immediate Release – A comprehensive cross-species analysis of the Small Humanin-like Peptide 2 (SHLP2) gene reveals a fascinating evolutionary journey marked by both conservation and divergence. This guide offers researchers, scientists, and drug development professionals a deep dive into the structural and functional preservation of this mitochondrial-derived peptide, providing key data and experimental insights to fuel further investigation into its therapeutic potential.
This compound, a microprotein encoded within the mitochondrial 16S rRNA gene, has emerged as a critical player in cellular metabolism, survival, and stress response.[1] Its potential implications in age-related diseases such as Age-Related Macular Degeneration (AMD) and Parkinson's Disease have placed it under the scientific spotlight.[2][3] Understanding its conservation across different species is paramount to elucidating its fundamental biological roles and assessing its viability as a therapeutic target.
Quantitative Conservation Analysis of this compound
A detailed examination of the this compound gene across a broad spectrum of species, from primates to vertebrates, indicates a complex pattern of conservation. While some regions of the peptide exhibit strong preservation, others show significant variability. This suggests that different domains of this compound may have been subjected to distinct evolutionary pressures.
A key study analyzed the this compound sequence across 219 primate species, 174 mammal species, and 369 vertebrate species, employing synonymous codon bias as a metric for purifying selection.[4] The findings from this and other research are summarized below:
| Feature | Human (Homo sapiens) | Primates | Mammals | Vertebrates |
| Number of Species Analyzed | 1 | 219[4] | 174[4] | 369[4] |
| This compound Amino Acid Sequence | MGVKFFTLSTRFFPSVQRAVPLWTNS[5] | Variable | Variable | Variable |
| Sequence Conservation | N/A | Poorly conserved[4][6] | Poorly conserved[6] | Poorly conserved[6] |
| Synonymous Codon Bias | N/A | No significant bias[4][6] | No significant bias[6] | No significant bias[6] |
| Key Functional Insights | Regulates mitochondrial function, apoptosis, and metabolism.[2] | - | - | - |
Note: While overall sequence conservation is low, specific functional motifs may be preserved. The lack of significant synonymous codon bias suggests that the pressure to maintain the corresponding RNA sequence for ribosome function might be a stronger evolutionary driver than the conservation of the this compound amino acid sequence itself.[4]
The this compound Signaling Cascade: A Pathway to Cellular Health
This compound exerts its influence on cellular function through a defined signaling pathway. Upon secretion from the mitochondria, this compound is thought to interact with the chemokine receptor CXCR7 on the cell surface. This binding event triggers a downstream cascade involving the activation of two key signaling molecules: Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3). The activation of these pathways is linked to the pro-survival and metabolic benefits of this compound.
Caption: The this compound signaling pathway, initiated by binding to the CXCR7 receptor.
Experimental Corner: Methodologies for this compound Conservation Analysis
The following protocols provide a framework for conducting a cross-species analysis of this compound gene conservation.
Ortholog Identification and Sequence Retrieval
Objective: To identify and retrieve this compound ortholog sequences from various species.
Protocol:
-
Database Search: Utilize publicly available databases such as NCBI's GenBank, UniProt, and OrthoMaM.[4]
-
BLAST Search: Perform a BLASTp (protein-protein BLAST) search using the human this compound amino acid sequence as the query.[7]
-
Ortholog Verification: Employ reciprocal best-hit BLAST to confirm orthology. This involves taking the top hit from the initial BLAST search in a target species and performing a BLAST search back against the human proteome. If the top hit is the original human this compound sequence, it is considered a likely ortholog.
-
Sequence Retrieval: Download the FASTA formatted sequences of the identified orthologs for further analysis.
Multiple Sequence Alignment and Conservation Analysis
Objective: To align this compound ortholog sequences and assess their conservation.
Protocol:
-
Multiple Sequence Alignment: Use alignment software such as Clustal Omega or MAFFT to align the retrieved this compound protein sequences.
-
Sequence Identity Calculation: Calculate the pairwise percentage identity between the human this compound sequence and each ortholog. This is determined by the number of identical amino acids at the same position in the alignment.
-
Synonymous Codon Bias Analysis: For the coding DNA sequences, calculate the synonymous codon bias (fsyn). This measures the frequency of synonymous codons for a given amino acid and can indicate purifying selection acting to conserve the amino acid sequence.[4]
-
Visualization: Generate sequence logos to visually represent the conservation of each amino acid position in the alignment. The height of each letter in the logo is proportional to its frequency at that position.[4]
Functional Assays for this compound Activity
Objective: To compare the functional activity of this compound orthologs.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., human retinal pigment epithelium cells for AMD studies).[2]
-
Treatment: Treat the cells with synthetic peptides corresponding to the this compound sequences from different species.
-
Mitochondrial Respiration Assay: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess the effect on mitochondrial respiration.[8]
-
Cell Viability Assay: Perform an MTT or similar assay to determine the effect on cell viability and protection against stressors (e.g., oxidative stress).[8]
-
Western Blotting: Analyze the phosphorylation status of ERK and STAT3 via Western blotting to confirm the activation of the signaling pathway.[8]
This comprehensive guide provides a foundational understanding of this compound conservation and function across species. The presented data and methodologies offer a valuable resource for researchers aiming to unravel the full therapeutic potential of this intriguing mitochondrial-derived peptide.
References
- 1. Mitochondria-derived peptides in aging and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Evidence of natural selection in the mitochondrial-derived peptides humanin and SHLP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein BLAST: Align two or more sequences using BLAST [blast.ncbi.nlm.nih.gov]
- 8. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SHLP2 Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Small Humanin-Like Peptide 2 (SHLP2) is a mitochondrial-derived peptide (MDP) that has emerged as a significant regulator of cellular metabolism, survival, and homeostasis.[1][2] Encoded by a small open reading frame within the mitochondrial 16S rRNA gene, this compound is involved in a variety of biological processes, and its circulating levels are increasingly recognized as a biomarker in several pathological conditions.[3][4] This guide provides a comparative overview of this compound levels in healthy versus various disease states, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Levels
Circulating this compound concentrations show significant variation between healthy individuals and those with certain diseases. The following table summarizes key quantitative findings from recent studies.
| Condition | Population/Model | This compound Level (Serum/Plasma) | Key Finding | Reference |
| Healthy (Control) | White Men | Mean: 393 pg/mL | Baseline for comparison. | [3][5] |
| Black Men | Mean: 289-290 pg/mL | Racial differences in baseline levels observed. | [3][5][6] | |
| Young Mice (3 months) | Significantly Higher | Levels decline with age. | [1] | |
| Prostate Cancer | White Men (Cases) | Mean: 196 pg/mL | Significantly lower levels associated with increased cancer risk. | [3][5] |
| General | > 350 pg/mL | Strongly predictive of a negative prostate biopsy with ≥95% accuracy. | [3][7][8] | |
| Metabolic Disease | Obese & Diabetic Patients | Decreased | Lower levels are associated with metabolic disorders. | [9] |
| Diet-Induced Obese Mice | N/A (Functional study) | This compound administration protects against obesity and improves insulin (B600854) sensitivity. | [1][9] | |
| Aging | Old Mice (18 months) | Significantly Lower | Circulating this compound levels were found to decrease with age. | [1][5] |
| Neurodegeneration | Parkinson's Disease | N/A (Genetic study) | A naturally occurring variant (K4R) is associated with a 50% reduced risk. | [10][11] |
| Alzheimer's Disease | N/A (In vitro study) | This compound protects against Amyloid-β induced cytotoxicity. | [1][5] | |
| Age-Related Macular Degeneration (AMD) | N/A (In vitro study) | The gene encoding this compound is downregulated in AMD cells. | [4] |
Experimental Protocols
Accurate quantification of this compound is critical for its validation as a biomarker. The primary method cited in the literature is a custom-developed sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: this compound Sandwich ELISA for Human Serum/Plasma
This protocol is based on methodologies described in studies investigating this compound as a biomarker for prostate cancer.[3][6]
1. Reagents and Materials:
-
96-well microtiter plates
-
Capture Antibody: Rabbit anti-SHLP2 polyclonal antibody (IgG subclasses purified with protein A column chromatography).
-
Detection Antibody: Biotinylated, affinity-purified Rabbit anti-SHLP2 IgG.
-
Standard: Synthetic this compound peptide (for standard curve, e.g., 0.05 ng/mL to 10 ng/mL).
-
Coating Buffer: 50 mM sodium bicarbonate, pH 9.5.
-
Wash Buffer: (e.g., PBS with 0.05% Tween 20).
-
Blocking Buffer: Superblock (e.g., from Pierce Chemicals).
-
Sample Diluent: (e.g., Assay buffer).
-
Streptavidin-HRP conjugate.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: (e.g., 2N H₂SO₄).
-
Plate reader.
2. Procedure:
-
Plate Coating: Coat a 96-well microtiter plate with the capture antibody at 0.5 µ g/well in 200 µL of coating buffer.
-
Incubation: Incubate for 3-4 hours at room temperature on a shaker.
-
Washing and Blocking: Wash the plate with wash buffer, followed by two washes with blocking buffer to prevent non-specific binding.
-
Standard and Sample Addition: Prepare a standard curve using the synthetic this compound peptide. Add standards and serum/plasma samples to the wells and incubate.
-
Detection Antibody Addition: After washing the plate, add the biotinylated detection antibody to each well and incubate.
-
Streptavidin-HRP Addition: Wash the plate and add Streptavidin-HRP conjugate. Incubate for the recommended time.
-
Signal Development: After a final wash, add TMB substrate to the wells. Allow color to develop in the dark.
-
Stopping the Reaction: Add stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate this compound concentrations in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
This compound Signaling and Physiological Effects
This compound exerts its biological effects through multiple signaling pathways. It improves mitochondrial metabolism, enhances insulin sensitivity, and provides cytoprotection.[1][5] A key mechanism involves its interaction with the chemokine receptor CXCR7, particularly in the hypothalamus, to regulate energy homeostasis.[9][12] It also activates the ERK and STAT3 pathways, which are crucial for cell survival.[1][3]
Caption: this compound signaling pathways leading to metabolic regulation and cytoprotection.
General Experimental Workflow for this compound Analysis
The process of investigating the role of this compound, from patient recruitment to data analysis, follows a structured workflow. This ensures reproducible and reliable results, whether for clinical biomarker studies or fundamental research.
Caption: Workflow for this compound biomarker analysis from sample collection to interpretation.
References
- 1. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration [escholarship.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Racial differences in circulating mitochondria-derived peptides may contribute to prostate cancer health disparities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. researchgate.net [researchgate.net]
Validating the SH-LP2 Peptide's Engagement with Mitochondrial Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the interaction between the novel mitochondrial-derived peptide, Small Humanin-like Peptide 2 (SHLP2), and mitochondrial complex I. We present supporting experimental data for this compound and its more stable variant, K4R this compound, alongside alternative approaches for modulating complex I function. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these methods in your research.
This compound and Mitochondrial Complex I: An Overview
This compound is a microprotein encoded by the mitochondrial genome that has emerged as a key regulator of mitochondrial metabolism and cellular resilience.[1][2][3] Evidence strongly suggests a direct interaction with mitochondrial complex I, the first and largest enzyme of the electron transport chain.[1][4] This interaction is believed to underlie many of this compound's protective effects, including the enhancement of mitochondrial respiration, reduction of reactive oxygen species (ROS) production, and protection against cell death.[2][3] A naturally occurring variant, K4R this compound, exhibits increased stability and enhanced protective capabilities against mitochondrial dysfunction, making it a molecule of significant therapeutic interest.[1][5][6][7]
Quantitative Data Summary: this compound and K4R this compound Effects
The following tables summarize key quantitative data from studies on this compound and its K4R variant, demonstrating their impact on mitochondrial function and cell viability.
Table 1: Effect of this compound on Oxidative Phosphorylation (OXPHOS) Complex Subunit Protein Levels in an in vitro Model of Age-Related Macular Degeneration (AMD)
| OXPHOS Complex Subunit | % Increase in Protein Levels with this compound Treatment in AMD Cybrids | Reference |
| Complex I | 350.8% | [8] |
| Complex II | 54% | [8] |
| Complex III | 32% | [8] |
| Complex IV | 221% | [8] |
| Complex V | 38% | [8] |
Table 2: Comparative Effects of Wild-Type (WT) this compound and K4R this compound Variant
| Parameter | WT this compound | K4R this compound | Cell/Animal Model | Reference |
| Protein Stability | Standard | Higher stability | HEK293 cells | [5] |
| Protection against MPP+-induced cell death | Protective | More potent protection | SH-SY5Y neuronal cells | [5][6] |
| Increase in NAD+ levels | - | Increased | TFAM+/- MEFs | [5] |
| Reduction in cells with enlarged mitochondria | - | Significant reduction | TFAM+/- MEFs | [5] |
| Protection against MPTP-induced loss of striatal tyrosine hydroxylase | No significant protection | Protective | C57BL/6 mice | [5] |
| Rescue of MPTP-induced dopamine (B1211576) loss | Rescued | Rescued | C57BL/6 mice | [5] |
Experimental Protocols for Validating this compound-Complex I Interaction
Here, we provide detailed methodologies for key experiments to validate and characterize the interaction between this compound and mitochondrial complex I.
Co-Immunoprecipitation (Co-IP) of this compound and Complex I Subunits
This method is used to demonstrate a physical interaction between this compound and specific subunits of complex I (e.g., NDUFB1, NDUFB7, NDUFB9) within a cell lysate.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture HEK293T cells expressing a tagged version of this compound (e.g., FLAG-SHLP2).
-
Harvest cells and isolate mitochondria using a commercially available kit or standard differential centrifugation protocol.
-
Lyse isolated mitochondria with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors) to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Immunoprecipitation:
-
Incubate the mitochondrial lysate with an antibody specific to the this compound tag (e.g., anti-FLAG antibody) or a specific complex I subunit for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the this compound tag and specific complex I subunits (e.g., anti-NDUFB1, anti-NDUFB7, anti-NDUFB9).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system. The presence of both this compound and complex I subunit bands in the same lane indicates an interaction.
-
APEX2 Proximity Labeling
APEX2 is an engineered peroxidase that can be fused to a protein of interest (this compound) to biotinylate nearby proteins within a living cell. This allows for the identification of interacting and proximal proteins.
Protocol:
-
Construct Generation and Cell Transfection:
-
Generate a construct expressing this compound fused to APEX2 (this compound-APEX2). A mitochondrial targeting sequence should be included if this compound's natural localization is not sufficient.
-
Transfect the construct into a suitable cell line (e.g., HEK293T).
-
-
Biotin-Phenol Labeling:
-
Incubate the transfected cells with biotin-phenol for 30 minutes.
-
Initiate the biotinylation reaction by adding hydrogen peroxide (H2O2) for 1 minute.
-
Quench the reaction with an antioxidant solution.
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells and perform a streptavidin pulldown to enrich for biotinylated proteins.
-
-
Mass Spectrometry Analysis:
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes from biological membranes under non-denaturing conditions. It can be used to assess the stability and assembly of mitochondrial complex I in the presence or absence of this compound.[13][14][15][16][17]
Protocol:
-
Mitochondrial Isolation and Solubilization:
-
Isolate mitochondria from control and this compound-treated cells.
-
Solubilize the mitochondrial membranes with a mild non-ionic detergent (e.g., digitonin (B1670571) or n-dodecyl-β-D-maltoside) to keep protein complexes intact.
-
-
Electrophoresis:
-
Add Coomassie Brilliant Blue G-250 to the solubilized protein sample. The dye binds to the protein complexes, providing a negative charge for migration in the electric field.
-
Separate the protein complexes on a native polyacrylamide gel.
-
-
Visualization and Analysis:
-
After electrophoresis, the gel can be stained to visualize the protein complexes.
-
Alternatively, the separated complexes can be transferred to a membrane for immunoblotting with antibodies against specific complex I subunits to observe any changes in the complex's size or abundance. An in-gel activity assay can also be performed to assess the functional integrity of the separated complex I.
-
Visualizing the Workflow and Pathways
Alternative Approaches to Modulating Mitochondrial Complex I
While this compound and its variant present a promising therapeutic avenue, it is important to consider alternative strategies for modulating mitochondrial complex I function.
Table 3: Comparison of this compound with Alternative Modulators of Mitochondrial Complex I
| Modulator | Mechanism of Action | Potential Advantages | Potential Disadvantages | Key References |
| This compound / K4R this compound | Direct interaction with Complex I, enhances stability and function. | Endogenous molecule, high specificity, K4R variant has increased stability and efficacy. | Delivery of peptides can be challenging. | [1][4][5][6][7] |
| AICAR (Acadesine) | Activates AMP-activated protein kinase (AMPK), indirectly improving mitochondrial function. | Broad effects on cellular metabolism. | Indirect mechanism, potential off-target effects. | [18][19][20] |
| CP2 and ZCM-I-1 | Small molecules that directly bind to and modulate Complex I activity, reducing ROS production. | Can be designed for specific binding sites, potentially good bioavailability. | Potential for off-target effects and toxicity. | [21][22][23] |
| Caloric Restriction Mimetics (e.g., Resveratrol) | Mimic the effects of caloric restriction, which is known to improve mitochondrial function. | Can be obtained from natural sources, broad health benefits. | Lower potency and specificity compared to targeted molecules. | [24][25][26][27][28] |
| Genetic Modulation | Overexpression or knockout of specific Complex I subunits or assembly factors. | Highly specific for studying the role of individual components. | Not a feasible therapeutic approach for most individuals, potential for developmental issues. | [29][30][31] |
Conclusion
The validation of the this compound-mitochondrial complex I interaction is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting mitochondrial dysfunction. This guide provides a framework for researchers to select and implement appropriate experimental methodologies. The comparative data presented for this compound, its K4R variant, and alternative modulators of complex I offer a valuable resource for drug development professionals seeking to advance treatments for a range of diseases associated with mitochondrial decline. The detailed protocols and visual aids are intended to empower researchers to confidently pursue this exciting area of investigation.
References
- 1. A naturally occurring variant of this compound is a protective factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A naturally occurring variant of this compound is a protective factor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of Protein Partners by APEX2 Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Two dimensional blue native/SDS-PAGE to identify mitochondrial complex I subunits modified by 4-hydroxynonenal (HNE) [frontiersin.org]
- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 15. Two dimensional blue native/SDS-PAGE to identify mitochondrial complex I subunits modified by 4-hydroxynonenal (HNE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blue-Native Gel Electrophoresis for the Characterization of Protein Complexes in Plants | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Screening for Active Small Molecules in Mitochondrial Complex I Deficient Patient's Fibroblasts, Reveals AICAR as the Most Beneficial Compound | PLOS One [journals.plos.org]
- 19. Screening for Active Small Molecules in Mitochondrial Complex I Deficient Patient's Fibroblasts, Reveals AICAR as the Most Beneficial Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Active Small Molecules in Mitochondrial Complex I Deficient Patient's Fibroblasts, Reveals AICAR as the M… [ouci.dntb.gov.ua]
- 21. Characterization and discovery of a selective small molecule modulator of mitochondrial complex I targeting a unique binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of Mitochondrial Complex I Activity Averts Cognitive Decline in Multiple Animal Models of Familial Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 24. Mitochondrial Metabolic Reprogramming Induced by Calorie Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Control of Inflammation by Calorie Restriction Mimetics: On the Crossroad of Autophagy and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Caloric Restriction Mimetics in Nutrition and Clinical Trials [frontiersin.org]
- 27. Polyphenols as Caloric Restriction Mimetics Regulating Mitochondrial Biogenesis and Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Natural Compounds Modulating Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Genetic reduction of mitochondrial complex I function does not lead to loss of dopamine neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Genetic perturbation of mitochondrial function reveals functional role for specific mitonuclear genes, metabolites, and pathways that regulate lifespan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Small Humanin-Like Peptides (SHLPs) in the Regulation of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Humanin-Like Peptides (SHLPs) are a family of six recently discovered mitochondrial-derived peptides (SHLP1-6), each ranging from 20 to 38 amino acids in length.[1] Encoded within the mitochondrial 16S rRNA gene, these peptides have emerged as crucial signaling molecules in various cellular processes, with a particularly significant role in the regulation of apoptosis, or programmed cell death.[2][3] This guide provides a comparative analysis of the SHLP peptides, focusing on their differential effects on apoptosis, supported by experimental data. The findings highlight the therapeutic potential of modulating SHLP activity in diseases characterized by dysregulated apoptosis, such as neurodegenerative disorders and cancer.
Data Presentation
The following tables summarize the quantitative data on the effects of different SHLP peptides on apoptosis, cell viability, and mitochondrial function based on available experimental evidence.
Table 1: Comparative Effects of SHLP Peptides on Apoptosis and Cell Viability
| SHLP Peptide | Effect on Apoptosis | Effect on Cell Viability | Cell Type(s) | Key Quantitative Findings |
| SHLP1 | Not extensively studied | Not extensively studied | - | Data not available. |
| SHLP2 | Anti-apoptotic | Increases viability | NIT-1 (murine pancreatic β-cells), 22Rv1 (human prostate cancer cells), AMD cybrids | Decreased apoptosis in NIT-1 and 22Rv1 cells[4]; Increased cell viability by 21.95% in AMD cybrids exposed to Aβ42[5]; Significantly decreased Caspase-3 and Caspase-7 gene expression in AMD cybrids.[5] |
| SHLP3 | Anti-apoptotic | Increases viability | NIT-1, 22Rv1 | Decreased apoptosis in NIT-1 and 22Rv1 cells.[4] |
| SHLP4 | Not extensively studied for apoptosis | Promotes proliferation | NIT-1 | Promoted cell proliferation in NIT-1 β-cells.[4] |
| SHLP5 | Not extensively studied | Not extensively studied | - | Data not available. |
| SHLP6 | Pro-apoptotic | Decreases viability | NIT-1, 22Rv1 | Significantly increased apoptosis in both NIT-1 and 22Rv1 cells.[4] |
Table 2: Comparative Effects of SHLP Peptides on Mitochondrial Function
| SHLP Peptide | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Effect on Reactive Oxygen Species (ROS) | Cell Type(s) | Key Quantitative Findings |
| This compound | Increases OCR | Increases ATP levels | Reduces ROS | 22Rv1, NIT-1 | Significantly increased OCR and cellular ATP levels in 22Rv1 cells[4]; Significantly suppressed serum-starvation-dependent ROS production in NIT-1 and 22Rv1 cells.[4] |
| SHLP3 | Increases OCR | Increases ATP levels | Reduces ROS | 22Rv1, NIT-1 | Significantly increased OCR and cellular ATP levels in 22Rv1 cells[4]; Significantly suppressed serum-starvation-dependent ROS production in NIT-1 and 22Rv1 cells.[4] |
Signaling Pathways in SHLP-Mediated Apoptosis Regulation
This compound and SHLP3 exert their anti-apoptotic effects through the activation of specific signaling pathways. This compound has been shown to activate both the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4] In contrast, SHLP3-mediated cytoprotection appears to primarily involve the activation of the ERK pathway.[4] The pro-apoptotic mechanism of SHLP6 is less understood but is independent of the pathways activated by this compound and SHLP3. A recent study has identified chemokine receptor 7 (CXCR7) as a receptor for this compound.[1][6]
Caption: Signaling pathways of this compound, SHLP3, and SHLP6 in apoptosis regulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTS Assay for Cell Viability
This assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
SHLP peptides (and control peptide)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with various concentrations of SHLP peptides or a control peptide. Include untreated cells as a control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
DNA Fragmentation Assay for Apoptosis
This assay detects one of the hallmarks of apoptosis: the cleavage of genomic DNA into internucleosomal fragments.
Materials:
-
Cells of interest
-
6-well culture plates
-
SHLP peptides (and control peptide)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose (B213101) gel (1.5%) with ethidium (B1194527) bromide
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Culture and treat cells with SHLP peptides as described for the MTS assay.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and treat with RNase A at 37°C for 1 hour.
-
Add Proteinase K and incubate at 50°C for 2 hours.
-
Perform phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.
-
Run the DNA samples on a 1.5% agarose gel.
-
Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.
BrdU Incorporation Assay for Cell Proliferation
This assay measures the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.
Materials:
-
Cells of interest
-
96-well culture plates
-
SHLP peptides (and control peptide)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed and culture cells in a 96-well plate.
-
Treat cells with SHLP peptides or control peptide for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of SHLP peptides on apoptosis.
Caption: A generalized workflow for studying SHLP peptides' effects on apoptosis.
Conclusion
The comparative study of SHLP peptides reveals a fascinating differential regulation of apoptosis. This compound and SHLP3 emerge as potent anti-apoptotic factors, enhancing cell survival and improving mitochondrial function, suggesting their therapeutic potential in conditions associated with excessive cell death, such as neurodegenerative diseases.[4][5] Conversely, SHLP6 acts as a pro-apoptotic peptide, indicating its potential utility in promoting cell death in diseases like cancer.[4] The distinct signaling pathways activated by these peptides, with this compound utilizing both ERK and STAT3 and SHLP3 primarily relying on ERK, offer avenues for targeted drug development.[4] Further research is warranted to fully elucidate the mechanisms of action for all SHLP peptides and to explore their therapeutic applications in a clinical setting.
References
- 1. Mitochondria-derived peptide this compound regulates energy homeostasis through the activation of hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscabiochemicals.com [iscabiochemicals.com]
SHLP2: A Mitochondrial-Derived Peptide's Potential in Mitigating Amyloid-Beta Toxicity
A comparative analysis of the protective effects of Small Humanin-like Peptide 2 (SHLP2) against amyloid-beta induced neurotoxicity, offering insights for researchers and drug development professionals.
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the quest for effective therapeutics against amyloid-beta (Aβ) toxicity is paramount. A promising candidate emerging from mitochondrial biology is Small Humanin-like Peptide 2 (this compound), a peptide encoded by the mitochondrial genome. This guide provides a comparative overview of this compound's protective effects, supported by experimental data, and detailed methodologies for key assays, aimed at informing researchers, scientists, and drug development professionals.
Comparative Efficacy Against Amyloid-Beta Toxicity
This compound has demonstrated significant neuroprotective effects in preclinical models of Aβ-induced toxicity. Its performance, particularly when compared to the well-studied mitochondrial-derived peptide Humanin and other SHLP family members, highlights its potential as a therapeutic agent.
| Agent | Cell Type | Aβ Species | Key Protective Effects | Quantitative Data | Citation |
| This compound | Mouse Primary Cortical Neurons | Aβ | Reduced cytotoxicity and lactate (B86563) dehydrogenase leakage. | Data not specified. | [1] |
| Human Retinal Pigment Epithelium (ARPE-19) Cybrids | Aβ42 | Increased cell viability, attenuated cellular and mitochondrial toxicity, reduced apoptosis. | 21.95% increase in cell viability; 81.8% decrease in Caspase-3 gene expression; 72.48% decrease in Caspase-7 gene expression.[2] | [2] | |
| Humanin (HN) | - | Aβ | Neuroprotective, inhibits Aβ misfolding and fibrillization. | - | [1] |
| SHLP3 | Mouse Primary Cortical Neurons | Aβ | Not protective against Aβ-mediated toxicity in this assay, though cytoprotective in other models. | - | [1] |
Mechanism of Action: A Multi-pronged Approach
This compound appears to exert its protective effects through a combination of mechanisms, primarily centered on mitochondrial health and the activation of pro-survival signaling pathways.
-
Chaperone-like Activity : this compound, similar to Humanin, may act as a chaperone to prevent the misfolding and aggregation of Aβ peptides[1]. This action tackles the initial pathological cascade of amyloidogenesis.
-
Mitochondrial Protection : this compound enhances mitochondrial function and protects against Aβ-induced mitochondrial toxicity[2]. This includes preserving mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS).
-
Activation of Pro-Survival Signaling : The neuroprotective effects of this compound are mediated through the activation of the ERK and STAT3 signaling pathways[1]. These pathways are crucial for promoting cell survival and inhibiting apoptosis.
Visualizing the Protective Pathways
To better understand the mechanisms at play, the following diagrams illustrate the proposed signaling pathway of this compound in response to Aβ toxicity and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound's neuroprotective effect against Aβ toxicity.
Caption: General experimental workflow for evaluating this compound's protective effects.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments used to evaluate the efficacy of this compound against Aβ toxicity.
Amyloid-Beta (Aβ) Peptide Preparation
The aggregation state of Aβ is critical to its toxicity. Consistent preparation is key.
-
Objective : To prepare oligomeric or fibrillar Aβ for treating neuronal cells.
-
Materials :
-
Aβ1-42 or Aβ25-35 peptide (lyophilized powder)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., F-12 medium)
-
-
Protocol for Oligomer Preparation :
-
Dissolve Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate for 1-2 hours at room temperature to ensure monomerization.
-
Aliquot into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or in a speed vacuum concentrator.
-
Store the resulting peptide film at -80°C.
-
To form oligomers, resuspend the peptide film in DMSO to a concentration of 5 mM.
-
Dilute to the final working concentration (e.g., 100 µM) in ice-cold, serum-free cell culture medium.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
The Aβ preparation is now ready for treating cells.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Objective : To quantify the protective effect of this compound on cell viability in the presence of Aβ.
-
Materials :
-
96-well cell culture plates
-
Neuronal cells
-
Aβ oligomers
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Protocol :
-
Seed neuronal cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound for 2-4 hours.
-
Add Aβ oligomers to the wells to the final desired concentration and incubate for 24-48 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Objective : To determine if this compound inhibits Aβ-induced apoptosis by measuring caspase-3 activity.
-
Materials :
-
Cell culture plates
-
Neuronal cells
-
Aβ oligomers
-
This compound peptide
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
-
Protocol :
-
Culture and treat cells with Aβ and this compound as described for the MTT assay.
-
After treatment, harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Caspase-3 activity is calculated based on the change in absorbance or fluorescence compared to control samples.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Objective : To visualize and quantify apoptotic cells by detecting DNA fragmentation.
-
Materials :
-
Cells grown on coverslips or in chamber slides
-
Aβ oligomers
-
This compound peptide
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
-
Protocol :
-
Culture and treat cells on coverslips as previously described.
-
After treatment, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes on ice.
-
Wash with PBS.
-
Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Wash the cells with PBS to stop the reaction.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
-
Conclusion
This compound represents a promising therapeutic candidate for mitigating Aβ-induced neurotoxicity. Its multifaceted mechanism of action, encompassing chaperone-like activity, mitochondrial protection, and the activation of pro-survival signaling pathways, makes it a compelling subject for further investigation. The experimental protocols provided herein offer a framework for the continued exploration of this compound and other potential neuroprotective agents. While direct comparative studies with a broader range of compounds are needed, the existing data strongly support the continued development of this compound as a potential therapy for Alzheimer's disease and other neurodegenerative conditions characterized by amyloid pathology.
References
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The complex pathophysiology of AMD, characterized by progressive damage to the macula, presents a significant challenge for therapeutic development. Mitochondrial dysfunction is increasingly recognized as a key contributor to AMD pathogenesis. Small Humanin-like Peptide 2 (SHLP2), a novel mitochondrial-derived peptide, has emerged as a promising protective agent against AMD-related cellular damage. This guide provides an objective comparison of this compound's performance with other therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development efforts.
This compound: Mechanism of Action and Protective Effects
This compound is a 26-amino acid peptide encoded by the mitochondrial 16S rRNA gene (MT-RNR2).[1] Studies have shown that its circulating levels decrease with age, suggesting a role in age-related diseases.[2] In the context of AMD, this compound has demonstrated significant protective effects in in-vitro models, primarily by enhancing mitochondrial function and reducing apoptosis.
A key study utilizing a human transmitochondrial ARPE-19 cell model of AMD revealed that exogenous this compound treatment can counteract several pathological hallmarks of the disease.[3][4] In this model, retinal pigment epithelial (RPE) cells with mitochondria from AMD patients (AMD cybrids) exhibit mitochondrial toxicity and reduced levels of oxidative phosphorylation (OXPHOS) complex subunits.[5]
Treatment with this compound in this AMD in-vitro model resulted in:
-
Restoration of Mitochondrial Function: this compound treatment restored the levels of all five OXPHOS complex protein subunits.[3][4] It also led to a significant increase in mitochondrial DNA (mtDNA) copy number.[3]
-
Prevention of Cell Death: this compound increased the viability of AMD cybrids and exhibited anti-apoptotic effects by downregulating the expression of Caspase-3 and Caspase-7.[3]
-
Attenuation of Amyloid-β Toxicity: The peptide was also shown to protect against amyloid-β-induced cellular and mitochondrial toxicity, a known contributor to AMD pathology.[3][4]
Comparative Analysis of this compound and Other AMD Therapies
A direct head-to-head comparative study of this compound with other AMD therapies in the same experimental model is not yet available in the published literature. However, a comparison of their mechanisms of action and reported efficacy in different studies can provide valuable insights.
| Therapeutic Agent | Mechanism of Action | Reported Efficacy |
| This compound | Enhances mitochondrial function, restores OXPHOS complex levels, increases mtDNA copy number, reduces apoptosis, and attenuates amyloid-β toxicity.[3][4] | In an in-vitro AMD model, this compound increased cell viability by 21.79% and significantly increased mtDNA copy number by 40.3%.[3] It also restored OXPHOS complex protein subunits (I: 350%, II: 54%, III: 32%, IV: 221%, V: 38% increase).[2] |
| Anti-VEGF Therapy (e.g., Ranibizumab, Aflibercept) | Inhibits Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis in neovascular (wet) AMD.[6] | Considered the standard of care for wet AMD, anti-VEGF therapies can stabilize and, in some cases, improve vision.[7] However, they are not effective for dry AMD and require repeated intravitreal injections.[6][8] |
| AREDS/AREDS2 Supplements | A combination of antioxidants (Vitamins C and E, beta-carotene/lutein and zeaxanthin) and zinc to reduce oxidative stress.[9] | Reduces the risk of progression from intermediate to advanced AMD by about 25%.[9] A recent analysis suggests it may also slow the progression of geographic atrophy in late-stage dry AMD. |
| Complement Inhibitors (e.g., Pegcetacoplan) | Target the complement system, an inflammatory pathway implicated in AMD pathogenesis.[10][11] | Pegcetacoplan has been shown to reduce the growth rate of geographic atrophy in patients with dry AMD.[10] |
Signaling Pathways Modulated by this compound
This compound is known to activate intracellular signaling pathways that promote cell survival. Specifically, it has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3).[12][13] The activation of these pathways is crucial for mediating its protective effects against cellular stress and apoptosis.
Caption: this compound signaling for cell survival.
Experimental Protocols
ARPE-19 Cell Culture Model for AMD
The ARPE-19 cell line is a spontaneously arisen human RPE cell line widely used in AMD research.[14][15] To create an in-vitro model that mimics AMD pathology, a transmitochondrial cybrid approach is utilized.[3]
Protocol:
-
Cell Culture: ARPE-19 cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[16]
-
Creation of Rho0 Cells: To generate cells lacking mitochondrial DNA (Rho0 cells), ARPE-19 cells are treated with ethidium (B1194527) bromide.
-
Cybrid Generation: Platelets containing mitochondria from either AMD patients or normal age-matched control subjects are fused with the ARPE-19 Rho0 cells. This results in the generation of "AMD cybrids" and "Normal cybrids" which have the same nuclear genome but different mitochondrial genomes.
-
This compound Treatment: For experimental studies, cells are treated with a specific concentration of synthetic this compound peptide for a designated period (e.g., 72 hours).[3]
Caption: Workflow for creating the AMD cybrid model.
Assessment of Mitochondrial Function
Mitochondrial Respiration (Seahorse XF Analyzer):
-
Cell Plating: ARPE-19 cells are seeded in a Seahorse XF96 cell culture microplate.[17]
-
Assay Medium: Prior to the assay, the culture medium is replaced with a serum-free, low-bicarbonate DMEM assay medium.
-
Drug Injection: The Seahorse XF96 analyzer sequentially injects oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain), and a mixture of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor).[17][18]
-
Data Analysis: The oxygen consumption rate (OCR) is measured in real-time to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]
mtDNA Copy Number (Quantitative Real-Time PCR):
-
DNA Extraction: Total DNA is extracted from the cultured cells.
-
qPCR: Quantitative real-time PCR is performed using primers specific for a mitochondrial gene (e.g., MT-RNR2) and a nuclear gene (e.g., B2M) for normalization.[19]
-
Calculation: The relative mtDNA copy number is calculated using the comparative Ct method.
Apoptosis Assay
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Cell Fixation and Permeabilization: Cells cultured on coverslips are fixed with 4% paraformaldehyde and permeabilized with a detergent-based solution.
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[20][21]
-
Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye like DAPI. The cells are then visualized using fluorescence microscopy to identify TUNEL-positive (apoptotic) cells.[21]
Annexin V Staining:
-
Cell Harvesting: Adherent cells are detached and washed.
-
Staining: Cells are resuspended in a binding buffer and incubated with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).[22]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[22][23]
Conclusion
This compound represents a promising therapeutic candidate for AMD by directly targeting mitochondrial dysfunction, a key pathological driver of the disease. Its ability to restore mitochondrial function and inhibit apoptosis in a relevant in-vitro model provides a strong rationale for further investigation. While direct comparative efficacy data against established therapies like anti-VEGF agents and complement inhibitors are lacking, this compound's unique mechanism of action suggests it could be a valuable addition to the AMD treatment landscape, particularly for the dry form of the disease where therapeutic options are limited. Future pre-clinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in AMD.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration [escholarship.org]
- 5. Characterizing the protective effects of this compound, a mitochondrial-derived peptide, in macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdnewsline.com [mdnewsline.com]
- 8. New Therapies of Neovascular AMD—Beyond Anti-VEGFs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AREDS/AREDS2 Clinical Trials | National Eye Institute [nei.nih.gov]
- 10. Complement inhibitors for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complement Inhibitors in Age-Related Macular Degeneration: A Potential Therapeutic Option - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low circulating levels of the mitochondrial-peptide hormone this compound: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell culture models to study retinal pigment epithelium-related pathogenesis in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ARPE-19 Cell Line - Specialized Look into Retinal Pigment Epithelial Cell Research with ARPE-19 [cytion.com]
- 16. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Role of Mitochondria in Retinal Pigment Epithelial Aging and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Flow cytometric method for the detection and quantification of retinal cell death and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SHLP2
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of the mitochondrial-derived peptide, Small Humanin-like Peptide 2 (SHLP2). The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1). |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air.
Reconstitution and Solution Storage:
-
For in vitro studies, this compound can be reconstituted in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS).
-
For cellular assays, Dimethyl Sulfoxide (DMSO) can be used for initial solubilization at a high concentration, followed by dilution in cell culture media to the final working concentration.
-
It is not recommended to store peptides in solution for long periods.
-
For long-term storage of solutions, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Storage of Lyophilized Peptide and Stock Solutions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Up to 1 year | Store in a tightly sealed container away from light. |
| -80°C | Up to 2 years | Store in a tightly sealed container away from light. | |
| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture. |
| -80°C | Up to 6 months | Sealed storage, away from moisture. |
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect in a designated, labeled waste container.
-
Liquid Waste: Collect in a designated, labeled waste container. Do not pour down the drain.
-
Sharps: Dispose of in a designated sharps container.
All waste containers should be clearly labeled as "Hazardous Waste" and include the name of the chemical.
Experimental Protocols
In Vitro Experiment: Assessing this compound-Induced ERK Phosphorylation in SH-SY5Y Cells
This protocol describes the treatment of the human neuroblastoma cell line SH-SY5Y with this compound to analyze the phosphorylation of Extracellular Signal-regulated Kinase (ERK).
1. Cell Culture and Seeding:
- Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed SH-SY5Y cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
2. This compound Treatment:
- Prepare a stock solution of this compound in sterile DMSO.
- On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (e.g., 2.5 µM).[1]
- Aspirate the growth medium from the cells and wash once with sterile PBS.
- Add the this compound-containing medium to the cells and incubate for the desired time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (medium with the same concentration of DMSO).
3. Cell Lysis and Protein Quantification:
- Following treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
4. Western Blot Analysis:
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize the data, strip the membrane and re-probe with an antibody for total ERK.
In Vivo Experiment: Administration of this compound to Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) injection of this compound in mice to study its effects on dopamine (B1211576) loss in a Parkinson's disease model.
1. Animal Models:
- Use an appropriate mouse strain for the study (e.g., C57BL/6J).
- All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. This compound Preparation and Dosing:
- Reconstitute lyophilized this compound in a sterile vehicle suitable for injection (e.g., sterile saline).
- A typical dose used in studies is 2.5 mg/kg body weight, administered via intraperitoneal injection twice a day.[1]
3. Administration:
- Properly restrain the mouse.
- Administer the this compound solution via intraperitoneal injection.
4. Post-Administration Monitoring and Analysis:
- Monitor the animals for any adverse effects.
- At the end of the experimental period, euthanize the animals and collect tissues of interest (e.g., striatum) for further analysis, such as measuring dopamine levels.
Mandatory Visualizations
Caption: Workflow for handling this compound from receipt to disposal.
Caption: this compound activates the MAPK/ERK pathway via CXCR7.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
